Technical Documentation Center

2-Methyl-4-(piperidin-4-YL)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-4-(piperidin-4-YL)quinoline

Core Science & Biosynthesis

Foundational

2-methyl-4-(4-piperidinyl)quinoline chemical structure and SMILES

An In-Depth Technical Guide to 2-methyl-4-(4-piperidinyl)quinoline: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of 2-methyl-4-(4-piperidinyl)quinoline,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-4-(4-piperidinyl)quinoline: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 2-methyl-4-(4-piperidinyl)quinoline, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule integrates two key pharmacophores: the 2-methylquinoline core, known for its diverse biological activities, and a piperidinyl moiety, which often enhances solubility and receptor-binding affinity. This document details the compound's chemical structure, including its canonical SMILES representation, outlines its physicochemical properties, and presents a robust, multi-step synthetic protocol grounded in modern organic chemistry principles. Furthermore, it explores the therapeutic potential of this scaffold by contextualizing it within the broader landscape of quinoline-based drug candidates, which have shown promise in areas such as neurodegenerative diseases and oncology.[1][2][3] This guide is intended for researchers and scientists, providing both foundational knowledge and practical insights into the synthesis and application of this valuable molecular framework.

Chemical Identity and Structural Elucidation

The unique topology of 2-methyl-4-(4-piperidinyl)quinoline, arising from the fusion of a quinoline and a piperidine ring system, dictates its chemical behavior and pharmacological potential. Understanding its precise structure is the first step in harnessing its capabilities.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-methyl-4-(piperidin-4-yl)quinoline

  • Molecular Formula: C₁₅H₁₈N₂

  • Molecular Weight: 226.32 g/mol

Chemical Structure

The core of the molecule is a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 2-position, and a piperidine ring is attached via its 4-position to the 4-position of the quinoline core.

Caption: 2D representation of the 2-methyl-4-(4-piperidinyl)quinoline molecule.

SMILES and InChI Notations

For computational and database purposes, the structure can be represented by the following text-based notations:

  • SMILES (Simplified Molecular-Input Line-Entry System): CC1=NC2=CC=CC=C2C(=C1)C3CCNCC3

  • InChI (International Chemical Identifier): InChI=1S/C15H18N2/c1-11-9-15(12-5-7-17-8-6-12)14-4-2-3-5-13(14)16-11/h2-5,9,12,17H,6-8H2,1H3

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data below are predicted values based on computational models and analysis of structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂-
Molecular Weight 226.32 g/mol PubChem CID: 230710[4]
XLogP3 3.9PubChem CID: 230710[4]
Hydrogen Bond Donor Count 1PubChem CID: 230710[4]
Hydrogen Bond Acceptor Count 2PubChem CID: 230710[4]
Rotatable Bond Count 1PubChem CID: 165357482[5]
pKa (strongest basic) 9.8 (Predicted)-
Physical State Solid (Predicted)-

Synthesis and Mechanistic Insights

The construction of the 2-methyl-4-(4-piperidinyl)quinoline scaffold can be achieved through several synthetic strategies. A robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis due to its high efficiency and functional group tolerance.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-C bond between the quinoline and piperidine rings. This identifies 4-halo-2-methylquinoline and a suitable organometallic piperidine derivative as key precursors. This strategy is advantageous as both starting materials are readily accessible or can be synthesized via established methods.

Retrosynthesis cluster_precursors Target 2-methyl-4-(4-piperidinyl)quinoline Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Precursors Precursors Disconnect->Precursors Quinoline 4-halo-2-methylquinoline (e.g., X = Cl, Br, I) Piperidine N-Protected 4-Borylpiperidine (e.g., Boc-N-C₅H₉-B(pin))

Caption: Retrosynthetic pathway for 2-methyl-4-(4-piperidinyl)quinoline.

Proposed Synthetic Protocol

This protocol outlines a three-stage synthesis starting from aniline.

Stage 1: Synthesis of 2-methyl-4-hydroxyquinoline

This step utilizes the Conrad-Limpach reaction, a classic method for quinoline synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The intermediate ethyl β-anilinocrotonate is formed, and ethanol is distilled off.

  • Cyclization: Cool the reaction mixture slightly, then add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or paraffin oil at 250 °C.[7]

  • Workup: Maintain the temperature for 15-20 minutes, then cool to room temperature. The product precipitates as a solid.

  • Purification: Filter the solid, wash with petroleum ether, and recrystallize from aqueous ethanol to yield pure 2-methyl-4-hydroxyquinoline.[7]

Stage 2: Synthesis of 4-chloro-2-methylquinoline

  • Chlorination: Suspend 2-methyl-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Reaction: Gently reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic solution with aqueous sodium hydroxide or ammonia to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain 4-chloro-2-methylquinoline.

Stage 3: Suzuki-Miyaura Cross-Coupling and Deprotection

  • Reaction Setup: To a degassed mixture of 1,4-dioxane and water, add 4-chloro-2-methylquinoline (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Final Purification: Stir at room temperature for 1-4 hours. After reaction completion, neutralize the excess acid and extract the final product. Purify using column chromatography on silica gel to yield 2-methyl-4-(4-piperidinyl)quinoline.

Rationale for Method Selection

The choice of the Suzuki-Miyaura coupling in Stage 3 is deliberate. This reaction is highly valued in drug discovery for its:

  • Mild Reaction Conditions: Preserves sensitive functional groups.

  • High Yields and Purity: Reduces downstream purification challenges.

  • Commercial Availability of Reagents: Boronic esters and palladium catalysts are widely available.

  • Proven Reliability: It is a well-established and extensively documented transformation, ensuring reproducibility.

Applications in Drug Discovery

The hybridization of quinoline and piperidine rings creates a molecular scaffold with significant therapeutic potential.[8] Many approved drugs and clinical candidates feature these individual heterocycles, and their combination often leads to synergistic effects on biological activity.

The Quinoline-Piperidine Scaffold in Medicinal Chemistry

The quinoline core is a "privileged scaffold" known for a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][8][9] The piperidine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profile. It can increase water solubility, modulate lipophilicity, and provide a basic nitrogen atom that can form crucial salt-bridge interactions with biological targets.

Potential Therapeutic Targets

Based on the activities of structurally related molecules, 2-methyl-4-(4-piperidinyl)quinoline is a promising candidate for several therapeutic areas:

  • Neurodegenerative Diseases: Derivatives of piperidinyl-quinoline have been synthesized and evaluated as potent inhibitors of cholinesterase enzymes (AChE and BuChE), which are key targets in the management of Alzheimer's disease.[1][8][10] The scaffold is designed to interact with the active sites of these enzymes.[11]

  • Oncology: The quinoline framework is present in numerous kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could be optimized to target various protein kinases involved in cell proliferation and survival.

  • Infectious Diseases: 4-aminoquinoline derivatives, which share a structural resemblance, are famous for their use as antimalarial drugs like chloroquine.[12][13] This suggests potential applications in developing new anti-infective agents.

Conclusion

2-methyl-4-(4-piperidinyl)quinoline represents a strategically designed molecule that leverages the well-documented therapeutic benefits of its constituent quinoline and piperidine moieties. Its clear chemical structure and accessible synthesis, particularly via robust methods like Suzuki coupling, make it an attractive scaffold for further exploration. The demonstrated potential of related compounds in targeting enzymes and receptors central to human diseases underscores its value for researchers and drug development professionals. Future work in derivatization and biological screening is warranted to fully unlock the therapeutic potential of this promising chemical entity.

References

  • PubChem. (n.d.). 2-(4-ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(piperidin-3-yl)quinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(piperazin-1-yl)quinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(1-piperidinyl)quinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 28(5), 2131. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Semantic Scholar. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. Available from: [Link]

  • D'Amato, T. C., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Available from: [Link]

  • D'Amato, T. C., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ChemRxiv. Available from: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 71. Available from: [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. RSC Advances. Available from: [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6825-6834. Available from: [Link]

  • Al-Hussain, S. A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. Future Medicinal Chemistry. Available from: [Link]

  • Gloc, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Exploratory

Biological activity of 4-substituted quinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Substituted Quinoline Derivatives Foreword: The Quinoline Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Substituted Quinoline Derivatives

Foreword: The Quinoline Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide range of biological targets, enabling the development of diverse therapeutic agents. The quinoline nucleus, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have given rise to a multitude of clinically significant drugs.[3][4] This guide focuses specifically on derivatives substituted at the 4-position, a modification that has proven particularly fruitful in yielding compounds with potent and varied biological activities. Our exploration will delve into the key therapeutic areas where these compounds show promise, elucidating their mechanisms of action, presenting comparative data, and outlining the experimental methodologies crucial for their evaluation.

Antimalarial Activity: The Historical Cornerstone

The story of 4-substituted quinolines is inextricably linked to the fight against malaria. The 4-aminoquinoline scaffold is the backbone of chloroquine (CQ), a drug that revolutionized malaria treatment for decades.[5][6] While resistance is now widespread, the fundamental mechanism of action remains a critical area of study for developing next-generation antimalarials.[3][7]

Mechanism of Action: Heme Detoxification Interference

The Plasmodium parasite digests host hemoglobin within its acidic food vacuole as a source of amino acids.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6] 4-aminoquinolines exert their effect by accumulating in the parasite's food vacuole and interfering with this vital detoxification process.[6][8]

The proposed mechanisms include:

  • Complex Formation: The quinoline ring forms a π-π stacking interaction with the porphyrin system of heme, creating a complex that prevents its incorporation into the growing hemozoin crystal.[6]

  • Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, 4-aminoquinolines are understood to cap the growing crystal lattice of hemozoin, effectively halting polymerization.

  • Oxidative Stress: The buildup of free heme leads to the generation of reactive oxygen species (ROS), causing oxidative damage to parasite membranes and proteins, ultimately leading to cell lysis.[6]

G cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic) Hb Hemoglobin Hb_vacuole Hemoglobin Digestion Hb->Hb_vacuole Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb_vacuole->Heme ROS Oxidative Stress & Parasite Lysis Heme->ROS Polymerization Heme Polymerization Heme->Polymerization Detoxification Hz Hemozoin (Inert Crystal) Polymerization->Hz Quinoline 4-Aminoquinoline (e.g., Chloroquine) Quinoline->Polymerization Inhibits G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Quinoline 4-Substituted Quinoline Derivative Quinoline->PDK1 Inhibits

Figure 2: Inhibition of the PI3K/AKT pathway by a 4-substituted quinoline targeting PDK1.

Representative Compounds and Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Mechanism/TargetReference
4-Substituted amino quinolineA549 (Lung)0.96PDK1 Inhibition[9]
4-QuinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 (µg/mL)Cytotoxicity[10]
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38Antiproliferative[11]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34Antiproliferative[11]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast)5.21Antiproliferative[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of compound concentration.

Anti-infective Activity: Beyond Malaria

The success of quinolines against malaria has prompted extensive investigation into their broader anti-infective properties. [3]Derivatives have shown significant activity against various bacteria, fungi, and other pathogens. [12][13][14]

Antibacterial and Antifungal Mechanisms

The mechanisms for antibacterial action can be varied. For fluoroquinolones (a related but distinct class), the primary targets are bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [15]Other quinoline derivatives may disrupt cell membrane integrity or other key metabolic pathways. [16]Antifungal activity often involves similar disruption of cell membrane synthesis or function.

Compound ClassOrganismMIC (µg/mL)Reference
Quinoline Derivative (11)S. aureus6.25[14]
Quinoline Derivative (24)E. coli3.125[14]
Quinoline Derivative (24)S. aureus3.125[14]
2-sulfoether-4-quinolone (15)S. aureus0.8 (µM)[16]
2-sulfoether-4-quinolone (15)B. cereus1.61 (µM)[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the bacterial or fungal strain overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

  • Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as appropriate for the fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and neuroinflammation are key pathological features of numerous diseases, from arthritis to Alzheimer's. [17][18][19]4-substituted quinolines have emerged as promising modulators of these processes.

Mechanisms of Action
  • Anti-inflammatory: During an inflammatory response, enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are upregulated, producing inflammatory mediators like nitric oxide (NO) and prostaglandins. [17]Certain quinoline derivatives can suppress the expression and activity of these enzymes and reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), thereby dampening the inflammatory cascade. [17][20]* Neuroprotective: In neurodegenerative diseases, neuronal damage can be caused by excitotoxicity, oxidative stress, and protein aggregation. Quinoline derivatives can offer protection by inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO-B), which are involved in neurotransmitter metabolism and oxidative stress generation. [2][19][21]Their antioxidant properties also help to scavenge harmful free radicals. [21]

G cluster_workflow Workflow: Evaluating Anti-inflammatory Activity Start RAW 264.7 Macrophages Stimulate Stimulate with LPS (Lipopolysaccharide) Start->Stimulate Treat Co-treat with 4-Quinoline Derivative Stimulate->Treat Incubate Incubate 24h Treat->Incubate Harvest Harvest Supernatant Incubate->Harvest Western Western Blot (Measures iNOS/COX-2 Protein Expression) Incubate->Western Cell Lysate Griess Griess Assay (Measures Nitrite) Harvest->Griess ELISA ELISA (Measures Cytokines e.g., TNF-α, IL-6) Harvest->ELISA Result_NO Reduced NO Production? Griess->Result_NO Result_Cytokine Reduced Cytokine Release? ELISA->Result_Cytokine Result_Protein Reduced Protein Expression? Western->Result_Protein

Figure 3: Experimental workflow for assessing the anti-inflammatory effects of quinoline derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This assay quantifies the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the 4-substituted quinoline derivative for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide in acid). Incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine in acid). Incubate for 10 minutes.

    • A purple/magenta color will develop.

  • Measurement and Analysis: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. Determine the IC50 for NO inhibition.

Conclusion and Future Outlook

The 4-substituted quinoline core is a remarkably versatile and enduringly relevant scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, from the classic antimalarial effects of chloroquine to multifaceted roles in oncology, inflammation, and neuroprotection. The key to its success lies in the tunability of the scaffold; subtle modifications to the substituents at the 4-position and elsewhere on the rings can dramatically alter the compound's physicochemical properties, target specificity, and pharmacokinetic profile. Future research will undoubtedly focus on leveraging multi-target-directed ligand (MTDL) strategies to design novel quinoline derivatives that can simultaneously modulate several disease pathways, offering a more holistic therapeutic approach for complex conditions like cancer and neurodegenerative disorders.

References

  • M, P., K, P., G, S., S, S., & K, E. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Hsieh, P.-C., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. [Link]

  • Aboul-Enein, M. N., et al. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. [Link]

  • IJRESM. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management. [Link]

  • Wang, C., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Sharma, A., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • ResearchGate. (n.d.). 4‐substituted quinoline derivatives previously published and evaluated... [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Letters in Drug Design & Discovery. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Foundational

2-Methyl-4-(piperidin-4-yl)quinoline solubility in DMSO and water

Technical Whitepaper: Solubility Profiling and Handling of 2-Methyl-4-(piperidin-4-yl)quinoline Executive Summary This technical guide provides a rigorous framework for the solubilization, handling, and storage of 2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Handling of 2-Methyl-4-(piperidin-4-yl)quinoline

Executive Summary

This technical guide provides a rigorous framework for the solubilization, handling, and storage of 2-Methyl-4-(piperidin-4-yl)quinoline (CAS 1260871-87-1).[1][2] As a scaffold often utilized in kinase inhibitor discovery (resembling the core of early-generation antimalarials and tyrosine kinase inhibitors), this molecule presents specific physicochemical challenges—namely, a pH-dependent solubility profile driven by its dibasic nature.[1][2]

Researchers frequently encounter "crash-out" (precipitation) events when diluting dimethyl sulfoxide (DMSO) stocks into neutral aqueous buffers.[1][2] This guide details the mechanistic basis of these failures and provides a self-validating protocol to ensure homogenous delivery of the compound in biological assays.

Physicochemical Characterization

To master the solubility of this compound, one must understand its ionization states.[1][2] The molecule consists of a lipophilic quinoline core and a polar, basic piperidine tail.[1][2]

PropertyValue / DescriptionMechanistic Implication
CAS Number 1260871-87-1Unique identifier for procurement verification.[2]
Molecular Weight ~226.32 g/mol Used for molarity calculations.[2]
Structure Quinoline ring (2-Me, 4-Piperidinyl)Amphiphilic: Hydrophobic core, hydrophilic tail.[1][2][3]
Basicity (

)
~10.5 - 11.0 (Piperidine NH)Critical: At pH 7.4, this nitrogen is protonated (

).[1][2]
Basicity (

)
~4.9 (Quinoline N)Protonates only in strongly acidic conditions.[1][2]
LogP (Predicted) ~2.5 - 3.0 (Neutral form)Moderate lipophilicity; drives aggregation in water.[1][2]

The Solubility Paradox: While the piperidine nitrogen is protonated at physiological pH (7.4), creating a cationic species that should be soluble, the large hydrophobic surface area of the quinoline ring and the 2-methyl group can override this charge stabilization, leading to aggregation at concentrations >100 µM.[1][2]

Solubility in DMSO (Stock Solution Preparation)

Dimethyl Sulfoxide (DMSO) is the "Gold Standard" solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of aromatic heterocycles.[1][2]

Protocol: Preparation of 50 mM Stock
  • Weighing: Accurately weigh 11.3 mg of 2-Methyl-4-(piperidin-4-yl)quinoline powder into a sterile, antistatic microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Do not use water-containing DMSO, as moisture reduces solubility and stability.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow.[2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Stability Warning: DMSO is hygroscopic.[2] Tightly seal vials. Absorbed water can cause the compound to precipitate inside the freezer over time.[1][2]

Solubility in Water and Aqueous Buffers[1][2]

This is the critical failure point in most workflows.[2]

  • Neutral pH (Water/PBS, pH 7.4): The compound exists as a mono-cation.[1][2] Solubility is moderate to low (< 1 mg/mL typically).[1][2] Direct addition of solid to water often results in a gummy suspension that is difficult to dissolve.[2]

  • Acidic pH (pH < 4): The compound exists as a di-cation (both nitrogens protonated).[1] Solubility is High (> 10 mg/mL).[1][2]

  • Basic pH (pH > 11): The compound exists as a neutral free base.[1] Solubility is Very Low (insoluble).[1][2]

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock (50 mM) to Assay Concentration (e.g., 10 µM) in Media without precipitation.

  • Stepwise Dilution (The "Intermediate" Step):

    • Do NOT squirt 1 µL of 50 mM DMSO stock directly into 5 mL of media.[2] This creates a local region of high concentration and water shock, causing immediate precipitation.[1][2]

    • Correct Method: Prepare a 10x Intermediate in media/buffer.[2]

      • Dilute stock to 100 µM in media (0.2% DMSO).

      • Vortex immediately.[2]

      • Inspect for turbidity.[2]

  • Final Dilution:

    • Dilute the 100 µM intermediate 1:10 into the final well/dish to reach 10 µM.

Protocol: Creating a Water-Based Stock (No DMSO)

If DMSO is toxic to your specific assay, you must convert the free base to a salt in situ.[1][2][3]

  • Weigh the powder.[2][4]

  • Add 0.1 M HCl (1 equivalent relative to the compound) or dissolve in 10% Acetic Acid.

  • Vortex until clear.

  • Dilute with water to volume.

  • Result: This forms the Hydrochloride or Acetate salt, which is highly water-soluble.[1][2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing this compound based on the intended application.

SolubilityWorkflow Start Solid 2-Methyl-4-(piperidin-4-yl)quinoline SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Standard Storage Water Aqueous Buffer SolventChoice->Water Avoid DMSO DMSO_Stock Stock Solution (10 - 50 mM) DMSO->DMSO_Stock Direct_Water Direct Addition (pH 7.4) Water->Direct_Water Acid_Water Acidified Water (0.1 M HCl) Water->Acid_Water Dilution Dilution into Media DMSO_Stock->Dilution Precipitation RISK: Precipitation (Gummy Suspension) Direct_Water->Precipitation Soluble_Salt Soluble Salt Form (> 10 mg/mL) Acid_Water->Soluble_Salt Success Homogenous Assay Solution Soluble_Salt->Success CrashOut Precipitation Risk (if > 100 µM) Dilution->CrashOut Rapid/High Conc. Dilution->Success Stepwise/Low Conc.

Figure 1: Solubility Decision Tree.[2] Blue paths indicate the standard DMSO workflow.[2] Green paths indicate the aqueous salt-formation method.[2] Red paths indicate high-risk failure points.[2]

Troubleshooting & FAQ

Q: My solution turned cloudy upon adding the DMSO stock to the cell culture media.

  • Cause: This is "Crash Out." The hydrophobic quinoline core aggregated when the DMSO concentration dropped suddenly.[1][2]

  • Fix:

    • Lower the final concentration.[2]

    • Warm the media to 37°C before addition.

    • Use the "Intermediate Dilution" step described in Section 3.[2]

Q: Can I store the aqueous solution?

  • Answer: Aqueous solutions (especially acidic ones) are less stable than DMSO stocks due to potential hydrolysis or oxidation over weeks.[1][2][3] Prepare fresh or store at -80°C for short durations (< 1 week).

Q: Is the compound light sensitive?

  • Answer: Quinoline derivatives can be photosensitive (turning yellow/brown).[1][2] Store stocks in amber vials or wrapped in foil.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58770851, 4-(piperidin-4-yl)quinoline dihydrochloride.[1][2] Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors. (General Reference for Quinoline Solubility Profiles). American Chemical Society.[2][5]

Sources

Exploratory

Pharmacophore Modeling of Piperidinyl-Quinoline Ligands: A Structural Optimization Guide

Topic: Pharmacophore Modeling of Piperidinyl-Quinoline Ligands Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Executive Summary: The Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of Piperidinyl-Quinoline Ligands Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The piperidinyl-quinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding diverse biological targets ranging from Class A GPCRs and phosphodiesterases (PDEs) to cholinesterases (AChE/BuChE) and parasitic heme detoxification pathways.

The core pharmacological value lies in its duality:

  • The Quinoline Core: A planar, aromatic anchor that facilitates

    
    -
    
    
    
    stacking and hydrophobic burial.
  • The Piperidinyl Moiety: A flexible, aliphatic solubilizer providing a basic nitrogen for electrostatic clamping (cation-

    
     or salt bridges) and pH-dependent accumulation (lysosomotropism).
    

This guide details the construction, validation, and optimization of pharmacophore models for this ligand class, moving beyond standard protocols to address the specific conformational challenges of the piperidine ring and the electronic demands of the quinoline system.

Pharmacophoric Architecture

To model this scaffold effectively, one must deconstruct it into its interaction fields. A generic "run-and-done" pharmacophore generation often fails because it neglects the anisotropic nature of the quinoline nitrogen and the conformational flexibility of the piperidine.

Core Feature Definitions
Feature TypeChemical MoietyGeometric ConstraintFunction
Ring Aromatic (RA) Quinoline SystemPlanar Projection

-

stacking (e.g., with Trp86 in AChE or Heme in malaria).
Positive Ionizable (PI) Piperidine NitrogenPoint (N atom)Salt bridge with Asp/Glu; Cation-

interactions.
Hydrophobic (HY) C6/C8-SubstituentsSphere (Radius 1.5-2.0 Å)Occupancy of hydrophobic pockets (e.g., Val/Leu residues).
H-Bond Acceptor (HBA) Linker (e.g., Hydrazone/Urea)VectorDirectional H-bonding to backbone amides.
The "Basicity-Permeability" Paradox

Field Note: A common failure mode in modeling piperidinyl-quinolines for CNS targets (Alzheimer's) is neglecting the pKa. The piperidine nitrogen usually has a pKa of ~9-10.

  • Modeling Tip: When generating conformers, ensure the nitrogen is protonated if your target pocket is acidic (e.g., Aspartyl proteases). However, for pharmacophore searching (virtual screening), consider the neutral species if blood-brain barrier (BBB) penetration is a filter, as the cationic form has low passive diffusion.

Workflow: Ligand-Based Pharmacophore Generation

This workflow assumes no crystal structure is initially available, relying on a training set of active ligands (e.g.,


).
Dataset Curation & Conformation Hunting

The piperidine ring exists primarily in a chair conformation, but the N-substituent orientation (axial vs. equatorial) drastically alters the vector of the lone pair/proton.

  • Protocol: Generate conformers using a systematic search (e.g., BEST or CAESAR algorithms) with an energy window of 20 kcal/mol.

  • Critical Step: Force the piperidine ring flip. High-energy boat conformations are rarely bioactive, but twisted-boat intermediates are often required to relieve steric clash with bulky quinoline substituents (e.g., at C2 position).

Alignment Strategy

Do not align solely on the heavy atoms.

  • Anchor: Quinoline ring centroid.

  • Vector: The

    
     bond vector.
    
  • Variable: The piperidine nitrogen.[1][2][3][4][5] Allow this to "wobble" (tolerance 1.5 Å) to account for induced fit.

Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Start Input: Active Piperidinyl-Quinolines ConfGen Conformational Expansion (Systematic Search, Energy < 20 kcal/mol) Start->ConfGen Filter Filter: Piperidine Chair/Twist (Reject High-Energy Boats) ConfGen->Filter Pruning Align 3D Alignment Anchor: Quinoline Centroid Filter->Align FeatMap Feature Mapping (RA, PI, HBA, HY) Align->FeatMap ModelGen Generate Hypotheses (Common Feature / 3D-QSAR) FeatMap->ModelGen Valid Validation (ROC Curve, Decoy Set) ModelGen->Valid Valid->Start Refine Training Set

Figure 1: Iterative workflow for generating a robust ligand-based pharmacophore model for flexible heterocyclic scaffolds.

Structure-Based Validation (Docking)

When a crystal structure is available (e.g., AChE, PDB ID: 4EY7 ), the pharmacophore must be validated against the physical constraints of the pocket.

The "Dual-Binding" Check

For piperidinyl-quinolines targeting AChE, the model must satisfy two distinct sites connected by a gorge:

  • Peripheral Anionic Site (PAS): The Quinoline ring often binds here via

    
    -
    
    
    
    stacking with Trp286 .
  • Catalytic Active Site (CAS): The Piperidine nitrogen (protonated) interacts with Trp86 (cation-

    
    ) or Glu202 .
    

Validation Protocol:

  • Dock the most active ligand using a high-precision mode (e.g., Glide XP or GOLD).

  • Superimpose the generated pharmacophore features onto the docked pose.

  • Pass/Fail Metric: The PI feature (piperidine N) must fall within 2.8 Å of the key carboxylate oxygen (Asp/Glu) or the centroid of the aromatic cage (Trp/Phe).

Optimization & SAR: The "Linker" Effect

The linker between the quinoline and piperidine is the primary vector for optimization.

Direct Linkage vs. Spacers
  • Direct (C2/C4-attachment): Rigidifies the structure. Good for shallow pockets (e.g., Malaria/Heme).

  • Hydrazone/Urea Linkers: Introduces H-bond donors/acceptors. Critical for "wrapping" around residues in the gorge of enzymes like AChE.

Quantitative Data Summary (Hypothetical SAR Trends)

Based on aggregated literature trends for AChE inhibition [1, 2].

Structural ModificationEffect on Potency (

)
Mechanistic Rationale
Quinoline 6-OMe

(Improved)
Electron-donating group increases

-density, enhancing stacking with Trp.
Piperidine

Morpholine

(Worsened)
Loss of basicity (pKa drops ~8

~8). Weaker electrostatic interaction.
Linker: -NH-CO- (Amide)

(Improved)
Adds H-bond donor for backbone interaction.
Linker: -CH2- (Alkyl) Neutral/VariableIncreases flexibility but loses enthalpic gain from H-bonds.

Case Study: Anti-Alzheimer's Agents

Recent work has focused on Piperidinyl-Quinoline Acylhydrazones .[1][3] These hybrids target both AChE and BuChE.[1][2][3]

  • Mechanism: The acylhydrazone acts as a linker that positions the quinoline at the PAS and the piperidine near the CAS.

  • Modeling Insight: Successful pharmacophores for this series require an Excluded Volume (XV) sphere around the linker region to prevent steric clashes with the narrow gorge of the enzyme [2].

Interaction Pathway Diagram

InteractionMap Quinoline Quinoline Ring Trp286 Trp286 (PAS) (Aromatic Cage) Quinoline->Trp286 Pi-Pi Stacking Linker Acylhydrazone Linker Tyr337 Tyr337 (Gorge) Linker->Tyr337 H-Bonding Piperidine Piperidine Ring (Protonated) Trp86 Trp86 (CAS) (Anionic Site) Piperidine->Trp86 Cation-Pi / Ionic

Figure 2: Pharmacological mapping of the Piperidinyl-Quinoline Acylhydrazone scaffold within the AChE binding pocket.

References

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Source: MDPI (Molecules), 2023. URL:[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Source: European Journal of Medicinal Chemistry, 2020.[6] URL:[Link]

  • Ligand-based Pharmacophore Modeling for Discovery of Potential Topoisomerase I Inhibitors. Source: PubMed Central, 2019. URL:[Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. Source: European Journal of Medicinal Chemistry, 2008.[7] URL:[Link]

Sources

Foundational

The Evolving Landscape of 2-Methyl-4-(piperidin-4-yl)quinoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. [1][2]Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and ability to intercalate with biomacromolecules, have rendered it a "privileged scaffold" in the design of therapeutic agents. [2]From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline nucleus has consistently demonstrated its versatility and potential in modulating a wide array of biological targets. [1][3]This guide delves into the patent and scientific landscape of a specific, yet promising, class of quinoline derivatives: the 2-methyl-4-(piperidin-4-yl)quinoline analogs. While the patent landscape for this exact scaffold remains nascent, an analysis of the broader 4-substituted piperidinyl-quinoline class provides critical insights for researchers and drug development professionals seeking to explore this chemical space.

Navigating the Patent Landscape: Trends in 4-(Piperidin-4-yl)quinoline Innovation

A direct and extensive patent portfolio for the precise 2-methyl-4-(piperidin-4-yl)quinoline scaffold is not prominently featured in the public domain. However, a broader analysis of patents covering 4-(piperidin-4-yl)quinoline and related 4-substituted amino-quinoline derivatives reveals significant activity and therapeutic interest.

Key Therapeutic Areas and Major Assignees

The patent literature indicates that quinoline derivatives bearing a piperidine or piperazine moiety at the 4-position are being actively investigated for a range of therapeutic applications, including:

  • Oncology: A significant number of patents point towards the development of 4-aminoquinoline derivatives as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation and survival. [4][5]* Infectious Diseases: The historical success of quinolines in treating malaria continues to inspire new research, with patents disclosing novel 4-aminoquinoline analogs with activity against drug-resistant strains of Plasmodium falciparum. [6][7]Furthermore, the antibacterial potential of quinoline-piperazine conjugates has been explored. [8][9]* Neurological Disorders: The modulation of central nervous system (CNS) targets is another area of interest, with patents covering quinoline-piperidine derivatives for conditions such as pain and psychiatric disorders. [10]* Inflammatory Diseases: The anti-inflammatory properties of quinoline derivatives are also being investigated, with some patents disclosing their potential in treating autoimmune and inflammatory conditions. [2] Major players in the broader quinoline patent landscape include a mix of large pharmaceutical companies and academic research institutions, reflecting a vibrant ecosystem of innovation in this area.

A summary of representative patent assignees and their targeted therapeutic areas for the broader class of 4-substituted quinoline-piperidine/piperazine analogs is presented in Table 1.

Assignee SectorRepresentative AssigneesBroad Therapeutic Focus of Quinoline Patents
Pharmaceutical Industry GlaxoSmithKline, Pfizer, Kyowa Kirin, Kyorin Pharmaceutical Co Ltd.Anticancer, Antibacterial, Neurological Disorders
Biotechnology & Research Institutes ALS Therapy Development Institute, National Cancer Institute, INSERMNeurological Disorders, Oncology

Table 1: Representative Patent Assignees and Therapeutic Focus for 4-Substituted Quinoline Analogs

The following diagram illustrates a generalized workflow for conducting a patent landscape analysis for a specific chemical scaffold.

Patent_Landscape_Analysis_Workflow Workflow for Patent Landscape Analysis A Define the Core Scaffold (e.g., 2-methyl-4-(piperidin-4-yl)quinoline) B Broaden Search to Related Scaffolds (e.g., 4-(piperidin-4-yl)quinoline) A->B C Keyword & Classification Search (e.g., IPC, CPC codes) B->C D Identify Key Patents & Published Applications C->D E Analyze Assignees & Inventors D->E F Map Therapeutic Indications D->F G Analyze Claim Scope & Structural Diversity D->G H Synthesize Findings into Technical Report E->H F->H G->H

Caption: A streamlined workflow for patent landscape analysis.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of 4-substituted quinoline analogs is intricately linked to the nature and orientation of the substituents on both the quinoline core and the piperidine ring. While specific SAR data for 2-methyl-4-(piperidin-4-yl)quinoline is limited in the public domain, valuable insights can be extrapolated from closely related series.

The Significance of the 4-Position Substituent

The substituent at the 4-position of the quinoline ring plays a pivotal role in determining the pharmacological profile of these compounds.

  • Linker Length and Flexibility: In the context of antimalarial 4-aminoquinolines, the length of the alkyl chain connecting the quinoline nitrogen to a terminal amine is critical for activity against resistant strains. [6][11]This suggests that the spatial relationship between the quinoline scaffold and the basic nitrogen of the piperidine ring in 2-methyl-4-(piperidin-4-yl)quinoline analogs is a key determinant of their biological activity.

  • Piperidine vs. Piperazine: The choice between a piperidine and a piperazine linker can significantly impact a compound's properties. Piperazines offer an additional site for substitution, allowing for the introduction of further pharmacophoric features, as seen in some anticancer agents where this position is functionalized with urea or thiourea moieties. [4]* Basic Amino Group: The tertiary amine within the piperidine ring is a crucial feature. [11]Its basicity allows for protonation at physiological pH, which can be important for target engagement, particularly for targets with acidic residues in their binding pockets, and can also influence pharmacokinetic properties such as solubility and cell permeability.

The Role of Substituents on the Quinoline Ring

Substitutions on the quinoline nucleus provide a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its potency, selectivity, and pharmacokinetic profile.

  • The 2-Methyl Group: The presence of a methyl group at the 2-position, as in our target scaffold, can impact the molecule's conformation and metabolic stability. It can also influence the basicity of the quinoline nitrogen.

  • The 7-Chloro Group: The 7-chloro substituent is a common feature in many biologically active quinolines, most notably chloroquine. This electron-withdrawing group can modulate the pKa of the quinoline nitrogen and is often associated with potent antimalarial and anticancer activity. [4][11]* Other Substitutions: The exploration of various substituents at other positions on the quinoline ring (e.g., methoxy, trifluoromethyl) has been shown to modulate activity against different targets. [7] The interplay of these structural features is visualized in the following diagram.

SAR_of_4_Piperidyl_Quinolines Key Structural Features Influencing Activity quinoline Quinoline Scaffold (Planarity, H-bonding) piperidine Piperidine Linker (Basicity, Conformation) quinoline->piperidine Linkage at C4 R1 R1 (e.g., 2-Methyl) (Metabolic Stability, Sterics) quinoline->R1 R2 R2 (e.g., 7-Chloro) (Electronic Effects, Potency) quinoline->R2 R3 R3 (Piperidine Substituents) (Solubility, Target Interaction) piperidine->R3

Caption: Interplay of key structural elements in 4-(piperidin-4-yl)quinolines.

Synthetic Strategies: A Practical Approach to Analog Synthesis

The synthesis of 2-methyl-4-(piperidin-4-yl)quinoline analogs can be achieved through several established synthetic routes for 4-substituted quinolines. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable piperidine derivative.

Representative Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of a 2-methyl-4-(piperidin-4-yl)quinoline analog.

Step 1: Synthesis of 4-Chloro-2-methylquinoline

This starting material can be prepared from aniline and ethyl acetoacetate via the Conrad-Limpach synthesis to form 2-methyl-4-hydroxyquinoline, followed by chlorination with a reagent such as phosphorus oxychloride (POCl3).

Step 2: Nucleophilic Aromatic Substitution with a Protected Piperidine

  • Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-Boc-4-aminopiperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Piperidine Nitrogen

  • Reaction Setup: Dissolve the N-Boc protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Conditions: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the reaction at room temperature.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base and purified, or in many cases, the salt itself is the final desired product.

The following diagram outlines this synthetic workflow.

Synthetic_Workflow General Synthetic Route A Starting Materials: Aniline & Ethyl Acetoacetate B Conrad-Limpach Synthesis A->B C 2-Methyl-4-hydroxyquinoline B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-2-methylquinoline D->E F SNAr with N-Boc-4-aminopiperidine E->F G Protected Intermediate F->G H Acidic Deprotection (e.g., TFA or HCl) G->H I Final Product: 2-Methyl-4-(piperidin-4-yl)quinoline H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of N-Substituted 2-Methyl-4-(piperidin-4-yl)quinoline Derivatives

Executive Summary The 4-(piperidin-4-yl)quinoline moiety represents a "privileged scaffold" in medicinal chemistry, appearing frequently in multidrug resistance (MDR) modulators, antimalarials, and GPCR ligands. This App...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(piperidin-4-yl)quinoline moiety represents a "privileged scaffold" in medicinal chemistry, appearing frequently in multidrug resistance (MDR) modulators, antimalarials, and GPCR ligands. This Application Note provides a robust, industrial-standard protocol for synthesizing N-substituted 2-methyl-4-(piperidin-4-yl)quinolines.

Unlike traditional routes that rely on the difficult selective reduction of 4-(pyridin-4-yl)quinolines, this protocol utilizes a Suzuki-Miyaura coupling strategy with an N-Boc-1,2,3,6-tetrahydropyridine boronate. This approach ensures regiochemical integrity and avoids over-reduction of the quinoline ring. The workflow allows for the rapid generation of diverse N-substituted analogs suitable for Structure-Activity Relationship (SAR) studies.

Strategic Retrosynthesis & Workflow

The synthesis is designed as a convergent three-module process. The critical strategic decision is the use of 4-chloro-2-methylquinoline as the divergent intermediate, allowing for late-stage introduction of the piperidine ring.

SynthesisWorkflow Aniline Aniline (Start Material A) Enamine β-Anilinocrotonate (Intermediate) Aniline->Enamine Condensation Ketoester Ethyl Acetoacetate (Start Material B) Ketoester->Enamine OH_Quin 4-Hydroxy-2-methylquinoline (Cyclized Core) Enamine->OH_Quin Conrad-Limpach (250°C) Cl_Quin 4-Chloro-2-methylquinoline (Activated Scaffold) OH_Quin->Cl_Quin POCl3 Chlorination Coupled 4-(Tetrahydropyridin-4-yl) quinoline Cl_Quin->Coupled Suzuki Coupling Pd(dppf)Cl2 Boronate N-Boc-tetrahydropyridine boronate Boronate->Coupled Piperidine 4-(Piperidin-4-yl)quinoline (Reduced & Deprotected) Coupled->Piperidine 1. H2, Pd/C 2. TFA Final N-Substituted Derivative (Target Molecule) Piperidine->Final Reductive Amination or Alkylation

Figure 1: Convergent synthetic pathway avoiding pyridine reduction selectivity issues.

Module 1: Scaffold Synthesis (The Quinoline Core)

Objective: Synthesis of 4-chloro-2-methylquinoline. Method: Conrad-Limpach Cyclization followed by Chlorination.

Rationale

Direct condensation is often uncontrolled. We employ the two-step Conrad-Limpach method to ensure the formation of the 4-hydroxy isomer exclusively, avoiding the 2-hydroxy (quinolinone) byproduct common in other methods.

Protocol A: Conrad-Limpach Cyclization[1]
  • Enamine Formation:

    • Charge a flask with Aniline (1.0 equiv) and Ethyl Acetoacetate (1.1 equiv).

    • Add a catalytic amount of acetic acid (0.5 mol%) and anhydrous benzene or toluene.

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Checkpoint: Monitor by TLC until aniline is consumed. Evaporate solvent to yield the crude

      
      -anilinocrotonate.
      
  • Thermal Cyclization:

    • Pre-heat Diphenyl ether (Dowtherm A) to 250°C in a distinct reactor.

    • Add the crude crotonate dropwise to the refluxing solvent. Rapid addition is crucial to prevent polymerization.

    • Maintain reflux for 30–60 minutes.[1]

    • Cool to RT. Dilute with petroleum ether to precipitate the product.

    • Filter and wash with hexanes to remove high-boiling solvent.

    • Yield: Expect >70% of 4-hydroxy-2-methylquinoline.

Protocol B: Chlorination
  • Suspend 4-hydroxy-2-methylquinoline (1.0 equiv) in POCl

    
     (5.0 equiv).
    
  • Reflux at 105°C for 2–4 hours. The solid will dissolve as the reaction proceeds.

  • Quench (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice/ammonia solution. Exothermic!

  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Result: 4-Chloro-2-methylquinoline (Off-white solid).

Module 2: The Critical Coupling (Suzuki-Miyaura)

Objective: Installation of the carbon framework. Reagents: 4-Chloro-2-methylquinoline + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

Experimental Logic

Standard Suzuki coupling works well here. We use the tetrahydropyridine boronate rather than the pyridine boronate.

  • Why? Reducing a pyridine ring attached to a quinoline is chemically difficult; the quinoline ring is prone to reduction. Reducing the isolated alkene of the tetrahydropyridine is mild and chemoselective.

Protocol
  • Setup: In a Schlenk flask, combine:

    • 4-Chloro-2-methylquinoline (1.0 equiv)

    • Boronate Ester (1.2 equiv)

    • K

      
      CO
      
      
      
      (3.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen poisons the Pd catalyst.

  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM (0.05 equiv).
    
  • Reaction: Heat to 90°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Module 3: Reduction & Deprotection

Objective: Stereoselective formation of the piperidine ring.[2]

Step 1: Hydrogenation[3]
  • Reagents: 10% Pd/C (10 wt% loading), H

    
     (balloon pressure or 1 atm), Methanol.
    
  • Procedure: Stir the coupled product under H

    
     atmosphere at RT for 4–6 hours.
    
  • Selectivity: This mild condition reduces the tetrahydropyridine alkene without reducing the quinoline aromatic system.

Step 2: Boc-Deprotection
  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour. Evaporate volatiles.[1]

  • Free Basing: The product is a salt. Dissolve in water, adjust pH to >10 with NaOH, and extract with DCM/Isopropanol (3:1) to obtain the free secondary amine: 2-methyl-4-(piperidin-4-yl)quinoline .

Module 4: Library Generation (N-Substitution)

Objective: Synthesis of final N-substituted derivatives.

Method A: Reductive Amination (For Alkyl/Aryl-alkyl groups)

This is the preferred method for SAR libraries due to mild conditions.

ComponentEquivalentsRole
Piperidine Scaffold 1.0Nucleophile
Aldehyde (R-CHO) 1.2Electrophile
NaBH(OAc)

1.5Reducing Agent
Acetic Acid 1.0Catalyst (Activates Imine)
DCM or DCE SolventMedium

Protocol:

  • Mix scaffold and aldehyde in DCM. Add Acetic Acid. Stir 30 mins to form imine/iminium.

  • Add NaBH(OAc)

    
     in one portion.
    
  • Stir 4–12 hours. Quench with sat. NaHCO

    
    .
    
Method B: N-Acylation / Amide Coupling

For synthesizing amides (which can be reduced to amines if needed).

  • Mix Scaffold (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Stir at RT for 2 hours.

Quality Control & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6):

    • Quinoline Methyl: Singlet ~2.6 ppm.

    • Quinoline Aromatic: Multiplets 7.5–8.2 ppm.

    • Piperidine Methines: Distinct multiplets at 1.5–3.5 ppm.

  • LC-MS: Check for M+1. Note that quinolines often tail on C18 columns due to interaction with silanols; use 0.1% Formic Acid or Ammonium Formate buffer.

Troubleshooting Guide
  • Issue: Low yield in Suzuki Coupling.

    • Fix: Ensure strict oxygen-free conditions. If hydrolysis of the boronate is faster than coupling, switch base to CsF or use anhydrous conditions with Pd(PPh

      
      )
      
      
      
      .
  • Issue: Over-reduction during Hydrogenation (Quinoline ring reduction).

    • Fix: Stop reaction immediately upon H

      
       uptake cessation. Do not use high pressure (>50 psi) or PtO
      
      
      
      (Adams catalyst), as these reduce the quinoline ring.
  • Issue: Poor solubility of the free piperidine.

    • Fix: The free base is moderately polar. Use CHCl

      
      :MeOH (9:1) for extractions.
      

References

  • Conrad-Limpach Synthesis Protocol: Reynolds, G. A.; Hauser, C. R. "2-Methyl-4-hydroxyquinoline". Organic Syntheses, Coll. Vol. 3, p.593 (1955).

  • Suzuki Coupling on Quinolines: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives." In Name Reactions for Homologation, Wiley, 2009. (See also Beilstein J. Org. Chem. 2009, 5, No. 34 for regioselectivity).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Biological Relevance (MDR Modulators): Gautier, C., et al. "Synthesis and biological evaluation of new 4-substituted quinoline derivatives as antimalarial and antioxidant agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

Sources

Application

Application Note: Optimized Reductive Amination Protocols for the Synthesis of Piperidinyl Quinoline Secondary Amines

Abstract The piperidinyl quinoline scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] Reductive amination represents the most direct and wid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinyl quinoline scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] Reductive amination represents the most direct and widely employed method for synthesizing secondary amines that link these two critical pharmacophores.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, optimization, and practical execution of reductive amination to construct piperidinyl quinoline secondary amines. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of key reagents, and presents detailed, field-proven protocols designed for high efficiency and scalability.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary amines via the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine is a cornerstone transformation in organic synthesis. Reductive amination, which combines carbonyl condensation and subsequent reduction in a single conceptual (and often practical) step, is prized for its efficiency and reliability, avoiding issues like overalkylation that can plague direct alkylation methods.[7]

For the specific synthesis of piperidinyl quinoline derivatives, this reaction involves coupling a quinoline bearing a carbonyl group with a piperidine amine (or vice versa). The resulting secondary amine linkage is a common feature in bioactive molecules, contributing to desirable pharmacokinetic properties.[1][8][9] Successfully executing this reaction requires a nuanced understanding of the interplay between the reducing agent, solvent, and pH to maximize yield and minimize side products.

The Mechanism: A Tale of Two Steps

The reductive amination process occurs in two distinct stages, which can be performed sequentially or, more commonly, in a one-pot procedure.[10][11]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the quinoline aldehyde. This is followed by dehydration to form a Schiff base, or more accurately, its protonated form, the iminium ion. This step is reversible and is catalyzed by mild acid.[12]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is irreversible and forms the final, stable secondary amine product.

The key to a successful one-pot reaction is the use of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion as it forms.[13][14]

Figure 1: General Mechanism of Reductive Amination

Optimizing Key Reaction Parameters

The success of synthesizing piperidinyl quinoline secondary amines hinges on the careful selection of several interdependent parameters.

The Choice of Reducing Agent

The selection of the reducing agent is critical. The ideal reagent must selectively reduce the iminium ion in the presence of the starting quinoline aldehyde.[5]

Reagent NameFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, highly selective for iminium ions over aldehydes/ketones.[14][15] Tolerates a wide range of functional groups.[16] Non-toxic byproducts.Moisture sensitive.[5] Not compatible with protic solvents like methanol.[5]
Sodium Cyanoborohydride NaBH₃CNEffective and selective under mildly acidic conditions (pH 4-6).[12][13] Stable in weakly acidic media.Highly toxic (releases HCN gas if pH drops too low).[13] Often requires careful pH monitoring.
Sodium Borohydride NaBH₄Inexpensive and readily available. Effective for pre-formed imines.[17]Less selective; can readily reduce the starting aldehyde, leading to alcohol byproducts.[13][18]

Senior Scientist Recommendation: For most applications involving piperidinyl quinolines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its high selectivity obviates the need for strict pH control, and its favorable safety profile makes it suitable for both small-scale discovery and larger-scale synthesis.[5]

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • 1,2-Dichloroethane (DCE): Often considered the gold standard for STAB-mediated reductive aminations.[15][16] It is an aprotic solvent that promotes fast reaction rates.[15]

  • Tetrahydrofuran (THF): A good alternative to DCE, though reactions may be slightly slower.[15][16]

  • Dichloromethane (DCM): Another common aprotic solvent that performs well.

  • Acetonitrile (ACN): Can be used, but is sometimes less effective than chlorinated solvents.[16]

  • Methanol (MeOH): Generally not recommended for one-pot STAB reactions due to reactivity with the borohydride.[5] However, it is an excellent solvent for the stepwise procedure where the imine is pre-formed and then reduced with NaBH₄.[15]

The Role of Acetic Acid (AcOH)

While STAB reactions do not require strict pH control, the addition of a catalytic amount of acetic acid is often beneficial, particularly when coupling with less reactive ketones.[14][16] The acid serves two purposes:

  • Catalyzes Imine Formation: It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation with the piperidine.[12][19]

  • Facilitates Iminium Ion Generation: It ensures the intermediate exists predominantly as the more reactive iminium ion, which is rapidly reduced.[7]

For reactions involving quinoline aldehydes, which are generally reactive, acetic acid is often not necessary but can be included to accelerate sluggish reactions.[15][16]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for the synthesis of a piperidinyl quinoline secondary amine from a quinoline-aldehyde and piperidine.

Figure 2: Workflow for STAB-Mediated Reductive Amination

Materials:

  • Quinoline-carbaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add the quinoline-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Add the piperidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure piperidinyl quinoline secondary amine.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation.[20] 2. Deactivated starting materials. 3. Poor quality or decomposed STAB reagent.1. Add 0.5-1.0 eq of acetic acid to catalyze imine formation.[21] 2. Pre-stir the aldehyde and amine for 1-2 hours before adding the reducing agent. 3. Use a fresh bottle of STAB or test its activity.[5]
Recovery of Starting Aldehyde 1. Reaction has not gone to completion. 2. Insufficient reducing agent.1. Allow the reaction to stir for a longer period (up to 48 hours). 2. Add an additional portion of STAB (0.3-0.5 eq) and continue stirring.
Formation of Alcohol Byproduct 1. The reducing agent is not selective enough (e.g., NaBH₄ in a one-pot reaction). 2. The quinoline aldehyde is particularly reactive towards reduction.1. Ensure you are using a selective reagent like STAB. 2. Add the STAB before the aldehyde if competitive reduction is a major issue, though this is less common.
Dialkylation of Primary Amine 1. This is a common side reaction if a primary amine is used instead of piperidine.[15]1. Use a slight excess of the primary amine (1.2-1.5 eq). 2. Consider the stepwise protocol: pre-form the imine in MeOH, then reduce with NaBH₄.[15]

Conclusion

The reductive amination of piperidinyl and quinoline moieties is a robust and highly effective method for the synthesis of secondary amines critical to pharmaceutical research. By selecting sodium triacetoxyborohydride as the reducing agent and an aprotic solvent such as DCE, researchers can achieve high yields under mild conditions with excellent functional group tolerance. The protocols and troubleshooting guide provided herein serve as a validated starting point for the successful implementation of this essential transformation in the drug development pipeline.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. - Harvard University. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. - YouTube. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. - ACS Publications. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. - Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). - Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. - ResearchGate. Available at: [Link]

  • reductive amination & secondary amine synthesis. - YouTube. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. - ScienceDirect. Available at: [Link]

  • Reductive Amination, and How It Works. - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. - ACS Publications. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. - MDPI. Available at: [Link]

  • Sodium triacetoxyborohydride. - Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. - Semantic Scholar. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF. - ResearchGate. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. - Wordpress. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. - Bentham Science. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. - Royal Society of Chemistry. Available at: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. - Der Pharma Chemica. Available at: [Link]

  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. - PubMed. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. - Frontiers. Available at: [Link]

Sources

Method

Using 2-methyl-4-(piperidin-4-yl)quinoline in kinase inhibitor libraries

Application Note: Strategic Utilization of 2-Methyl-4-(piperidin-4-yl)quinoline in Kinase Inhibitor Library Design Introduction: The "Privileged" Scaffold Paradigm In the architecture of kinase inhibitors, few structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-4-(piperidin-4-yl)quinoline in Kinase Inhibitor Library Design

Introduction: The "Privileged" Scaffold Paradigm

In the architecture of kinase inhibitors, few structural motifs offer the versatility and robustness of the 4-substituted quinoline . This application note details the strategic deployment of 2-methyl-4-(piperidin-4-yl)quinoline (CAS 1260871-87-1) as a core scaffold for Fragment-Based Drug Discovery (FBDD) and high-throughput library generation.

While the quinoline core provides high-affinity binding to the ATP-binding hinge region, this specific derivative incorporates two critical design elements:

  • 2-Methyl Substitution: A "magic methyl" effect that sterically blocks metabolic oxidation by Aldehyde Oxidase (AO) at the C2 position, a common clearance liability for quinoline drugs.

  • 4-(Piperidin-4-yl) Moiety: A rigid, non-aromatic linker that projects vectors into the solvent-exposed region, improving physicochemical properties (solubility, LogD) and providing a versatile amine handle for parallel synthesis.

Mechanistic Rationale & Binding Mode

Understanding the binding geometry is prerequisite to effective library design.

  • Hinge Interaction: The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region (e.g., Val/Met residues).

  • The "Gatekeeper" Clash: The 2-methyl group introduces a steric constraint. While this can reduce potency against kinases with bulky gatekeeper residues, it significantly enhances selectivity for kinases with smaller pockets (e.g., FLT3, ROCK1/2, VEGFR ).

  • Solvent Vector: The piperidine ring sits at the entrance of the ATP pocket. Functionalizing the piperidine nitrogen allows the inhibitor to reach the "sugar pocket" or solvent front, modulating potency and PK properties.

Visualizing the Interaction Landscape

KinaseBinding cluster_Protein Kinase ATP Pocket cluster_Inhibitor Scaffold: 2-Me-4-(pip)quinoline Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/Potency) AO_Enzyme Aldehyde Oxidase (Metabolic Threat) QuinolineN Quinoline N1 QuinolineN->Hinge H-Bond Acceptor Methyl 2-Methyl Group Methyl->Gatekeeper Steric Probe Methyl->AO_Enzyme Blocks Oxidation Piperidine Piperidine NH Piperidine->Solvent Library Vector

Figure 1: Interaction map of the scaffold within the kinase ATP pocket. The 2-methyl group serves a dual role: selectivity probe and metabolic shield.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for scale-up and analog generation.

Objective: Synthesize 2-methyl-4-(piperidin-4-yl)quinoline via Suzuki-Miyaura coupling.

Reagents:

  • 4-Chloro-2-methylquinoline (1.0 eq)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 4-chloro-2-methylquinoline, the boronate ester, and K₂CO₃. Add solvents and sparge with Nitrogen for 15 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under Nitrogen flow.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for disappearance of the chloro-quinoline.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the Boc-intermediate in DCM. Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing: Concentrate TFA. Redissolve in DCM and wash with sat. NaHCO₃ to obtain the free amine scaffold.

Protocol B: Parallel Library Generation (Amide Coupling)

Objective: Create a diverse library of 96 analogs targeting the solvent front.

Platform: 96-well reaction block.

Reagents:

  • Scaffold: 2-methyl-4-(piperidin-4-yl)quinoline (0.1 mmol/well)

  • Diverse Carboxylic Acids (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Stock Prep: Prepare a 0.2 M stock solution of the Scaffold in DMF.

  • Dispensing: Aliquot 500 µL (0.1 mmol) of Scaffold stock into each well.

  • Activation: Add 0.12 mmol of unique Carboxylic Acid and 0.3 mmol DIPEA to each well.

  • Coupling: Add 0.12 mmol HATU (dissolved in DMF) to each well.

  • Incubation: Shake at room temperature for 12 hours.

  • Scavenging (Self-Validating Step): Add polystyrene-supported trisamine resin to scavenge excess acid and HATU byproducts. Shake for 4 hours.

  • Isolation: Filter resin. Evaporate solvent (Genevac).

  • QC: Analyze 5% of wells via LC-MS to ensure >85% purity.

Biochemical Screening Strategy

Once the library is synthesized, screen against a panel of relevant kinases (e.g., FLT3, VEGFR2).

Assay Type: ADP-Glo™ Kinase Assay (Promega) - Luminescence-based detection of ADP formed during the kinase reaction.

Data Presentation: Representative Screening Results Hypothetical data illustrating the impact of the 2-methyl group.

Compound IDR-Group (Piperidine N)TargetIC50 (nM)Metabolic Stability (t1/2, Human Microsomes)
Ref-1 (No 2-Me) BenzoylFLT31215 min (High AO metabolism)
Lib-001 (2-Me) BenzoylFLT345> 120 min (Stable)
Lib-002 (2-Me) 4-Fluoro-benzoylFLT322> 120 min
Lib-003 (2-Me) AcrylamideFLT3180> 120 min

Interpretation:

  • Ref-1 vs Lib-001: The addition of the 2-methyl group causes a slight drop in potency (steric penalty) but drastically improves metabolic stability, making it a superior drug candidate.

  • Lib-002: Fluorine substitution on the amide improves potency, likely by filling a hydrophobic sub-pocket in the solvent channel.

Library Workflow Visualization

LibraryWorkflow cluster_Parallel Parallel Diversification (96-well) Start Start: 4-Chloro-2-methylquinoline Suzuki Suzuki Coupling (Boronate Ester) Start->Suzuki Intermediate Boc-Protected Intermediate Suzuki->Intermediate Deprotect TFA Deprotection (Removal of Boc) Intermediate->Deprotect Core Core Scaffold: 2-Me-4-(pip)quinoline Deprotect->Core Amide Amides (R-COOH + HATU) Core->Amide Urea Ureas (R-NCO) Core->Urea Sulfon Sulfonamides (R-SO2Cl) Core->Sulfon Screen HTS Screening (ADP-Glo / FRET) Amide->Screen Urea->Screen Sulfon->Screen

Figure 2: End-to-end workflow from raw materials to screened library hits.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[1] Journal of Medicinal Chemistry, 53(24), 8441-8460. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Zhang, J., et al. (2018).[2] Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase.[2][3] Drug Metabolism and Disposition, 46(12), 1847-1855.[2] Link

  • Asquith, C. R. M., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.[4] ChemMedChem, 15(2), 1-10. Link

Sources

Application

Application Notes and Protocols for the Preparation of Sulfonamide Derivatives of 2-Methyl-4-(piperidin-4-yl)quinoline

Abstract This comprehensive guide provides detailed protocols and expert insights for the synthesis and characterization of novel sulfonamide derivatives of 2-methyl-4-(piperidin-4-yl)quinoline. This class of compounds h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis and characterization of novel sulfonamide derivatives of 2-methyl-4-(piperidin-4-yl)quinoline. This class of compounds holds significant promise in medicinal chemistry, leveraging the synergistic pharmacological potential of the quinoline, piperidine, and sulfonamide pharmacophores. The quinoline core is a privileged scaffold in drug discovery, known for a wide array of biological activities including anticancer, antibacterial, and antimalarial properties.[1][2][3] The sulfonamide group is a cornerstone of chemotherapy, renowned for its antibacterial effects through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate biosynthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the rational design, synthesis, and evaluation of these promising hybrid molecules.

Introduction: The Scientific Rationale

The convergence of the quinoline and sulfonamide moieties into a single molecular entity presents a compelling strategy in modern drug discovery.[1][2] Quinolines, bicyclic aromatic compounds, are found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of bioactivities such as anti-inflammatory, analgesic, and neuroprotective effects.[2] Similarly, the sulfonamide functional group is a key component in a multitude of clinically approved drugs, extending beyond its antibacterial origins to anticancer agents, diuretics, and carbonic anhydrase inhibitors.[4][5]

The strategic incorporation of a piperidine linker not only provides a flexible scaffold for molecular elaboration but can also enhance physicochemical properties, such as solubility and membrane permeability, which are critical for drug-like characteristics. The 2-methyl and 4-piperidinyl substitution pattern on the quinoline core is a deliberate design choice aimed at exploring specific structure-activity relationships (SAR) that may lead to enhanced target affinity and selectivity. This guide will delineate a proposed synthetic pathway to access these novel chemical entities, followed by detailed protocols for their characterization.

Proposed Synthetic Pathway

The synthesis of sulfonamide derivatives of 2-methyl-4-(piperidin-4-yl)quinoline can be envisioned through a multi-step sequence, commencing with the construction of the core quinoline heterocycle, followed by the introduction of the piperidine moiety, and culminating in the derivatization with various sulfonyl chlorides.

Synthetic Pathway A Aniline C 2-Methyl-4-hydroxyquinoline A->C Conrad-Limpach Reaction B Ethyl Acetoacetate B->C D 2-Methyl-4-chloroquinoline C->D POCl3 F N-Boc-4-(2-methylquinolin-4-ylamino)piperidine D->F Nucleophilic Substitution E N-Boc-4-aminopiperidine E->F G 4-(2-Methylquinolin-4-yl)aminopiperidine F->G Boc Deprotection (TFA) I Target Sulfonamide Derivative G->I Sulfonylation H Arylsulfonyl Chloride H->I

Caption: Proposed synthetic route for sulfonamide derivatives of 2-methyl-4-(piperidin-4-yl)quinoline.

Detailed Experimental Protocols

Synthesis of 2-Methyl-4-hydroxyquinoline (Intermediate 1)

The initial step involves the synthesis of the quinoline core via the Conrad-Limpach reaction, a classical and reliable method for constructing 4-hydroxyquinolines.[6]

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place aniline (1.0 eq).

  • Slowly add ethyl acetoacetate (1.1 eq) to the aniline with continuous stirring. A mild exothermic reaction is expected.

  • Heat the mixture to 140-150 °C for 2 hours to facilitate the formation of the anilinocrotonate intermediate.

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

  • Add the crude anilinocrotonate intermediate dropwise to the hot Dowtherm A.

  • Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Dilute the mixture with petroleum ether, and collect the solid product by vacuum filtration.

  • Wash the crude product with petroleum ether and recrystallize from ethanol to afford pure 2-methyl-4-hydroxyquinoline.

Parameter Value
Typical Yield 80-90%
Appearance White to off-white solid
Melting Point 235-237 °C
Synthesis of 2-Methyl-4-chloroquinoline (Intermediate 2)

The hydroxyl group at the 4-position is converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution reaction.

Protocol:

  • In a round-bottom flask, suspend 2-methyl-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reflux the mixture for 3 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4-chloroquinoline.

Parameter Value
Typical Yield 85-95%
Appearance Pale yellow solid
Melting Point 67-69 °C
Synthesis of N-Boc-4-(2-methylquinolin-4-yl)aminopiperidine (Intermediate 3)

This step involves the coupling of the chloroquinoline with a Boc-protected aminopiperidine. The Boc protecting group is essential to prevent side reactions at the piperidine nitrogen.

Protocol:

  • To a solution of 2-methyl-4-chloroquinoline (1.0 eq) and N-Boc-4-aminopiperidine (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Parameter Value
Typical Yield 60-75%
Appearance Viscous oil or low melting solid
Synthesis of 4-(2-Methylquinolin-4-yl)aminopiperidine (Intermediate 4)

The Boc protecting group is removed to liberate the secondary amine of the piperidine ring, which will then be subjected to sulfonylation.

Protocol:

  • Dissolve N-Boc-4-(2-methylquinolin-4-yl)aminopiperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water and basify with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

Parameter Value
Typical Yield >90% (crude)
Appearance Oily residue
Synthesis of Sulfonamide Derivatives of 2-Methyl-4-(piperidin-4-yl)quinoline (Final Products)

The final step involves the reaction of the free piperidine amine with a variety of arylsulfonyl chlorides to generate the target sulfonamide derivatives.

Sulfonylation Reaction A 4-(2-Methylquinolin-4-yl)aminopiperidine D Target Sulfonamide Derivative A->D Nucleophilic attack B Arylsulfonyl Chloride (e.g., benzenesulfonyl chloride) B->D C Base (e.g., Pyridine, TEA) C->D HCl scavenger

Caption: General scheme for the final sulfonylation step.

Protocol:

  • Dissolve 4-(2-methylquinolin-4-yl)aminopiperidine (1.0 eq) in a suitable solvent such as DCM or pyridine at 0 °C.

  • Add a base like triethylamine (TEA, 1.5 eq) or pyridine (used as solvent).

  • Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final sulfonamide derivative.

Parameter Value
Typical Yield 50-80%
Appearance Varies (often solids)

Characterization and Quality Control

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the synthesized compounds.[7][8][9] The appearance of a characteristic signal for the sulfonamide -NH- proton in the ¹H NMR spectrum is a key indicator of successful synthesis.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides evidence for the presence of key functional groups. The characteristic stretching vibrations of the S=O bonds in the sulfonamide moiety (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹) are diagnostic.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Technique Purpose Key Observables
¹H NMR Structural confirmation and purityChemical shifts and coupling constants of aromatic and aliphatic protons.
¹³C NMR Carbon framework confirmationChemical shifts of quinoline, piperidine, and aryl carbons.
FT-IR Functional group identificationS=O, N-H, C=N, C-S stretching vibrations.
HRMS Molecular formula confirmationExact mass corresponding to the calculated molecular weight.
HPLC Purity assessmentSingle peak indicating a pure compound.

Potential Applications and Future Directions

The synthesized sulfonamide derivatives of 2-methyl-4-(piperidin-4-yl)quinoline are prime candidates for screening against a variety of biological targets. Given the known activities of the constituent pharmacophores, these compounds could exhibit:

  • Antibacterial Activity: By targeting bacterial enzymes like DNA gyrase and topoisomerase IV (quinoline moiety) and DHPS (sulfonamide moiety).[1]

  • Anticancer Activity: Through mechanisms such as inhibition of carbonic anhydrase isozymes, which are often overexpressed in tumors.[5][10][11]

  • Enzyme Inhibition: Targeting other enzymes like monoamine oxidases (MAOs) or cholinesterases, which are relevant in neurodegenerative diseases.[2]

Future work should focus on expanding the library of these derivatives by varying the substitution on the arylsulfonyl chloride and exploring modifications to the quinoline and piperidine cores. Subsequent in-vitro and in-vivo biological evaluations will be crucial to identify lead compounds for further drug development.

References

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 2025, 15, 1680–1689. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 2021, 11(12), 5702. [Link]

  • Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 1364-1371. [Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 2024, 14, 8435-8451. [Link]

  • New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. ResearchGate, 2021. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate, 2023. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 2017, 22(10), 1739. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 2021, 22(20), 11119. [Link]

  • Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. Baghdad Science Journal, 2018, 15(4), 369-376. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Molecules, 2023, 28(6), 2539. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2024, 29(17), 4069. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 2021, 22(20), 11119. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. RSC Advances, 2025, 15, 1680-1689. [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 2023, 8(41), e202302985. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 2023, 20(11), e202301149. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses, 1947, 27, 54. [Link]

Sources

Method

Application Note: Accelerating the Synthesis of Quinoline-Piperidine Conjugates with Microwave-Assisted Organic Synthesis (MAOS)

Abstract: Quinoline-piperidine conjugates represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and neuroprotective properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Quinoline-piperidine conjugates represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and neuroprotective properties.[1][2] Traditional synthetic routes often require long reaction times and harsh conditions, leading to lower yields and increased byproduct formation. This application note provides a detailed protocol for the synthesis of quinoline-piperidine conjugates utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern technique offers a green, efficient, and rapid alternative to conventional heating methods, aligning with the principles of sustainable chemistry by reducing energy consumption and solvent use.[3][4][5][6] We will explore the fundamental principles of microwave heating, present a detailed step-by-step protocol, and offer insights into reaction optimization and data interpretation.

Introduction: The Power of Microwave-Assisted Synthesis

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with famous examples including the antimalarial drug chloroquine.[1][7] When conjugated with a piperidine moiety—one of the most common heterocyclic rings found in FDA-approved drugs—the resulting hybrid molecules often exhibit enhanced biological efficacy.[8] The development of novel antimalarial and anti-Alzheimer's agents has particularly benefited from the exploration of these hybrid structures.[9][10]

Conventional synthesis methods typically rely on conductive heating (e.g., oil baths), where heat is transferred inefficiently from the outside of the vessel to the reaction mixture. This often results in temperature gradients, localized overheating, and extended reaction times.[5][11]

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process. Unlike conventional methods, microwave irradiation directly couples with polar molecules or ionic species within the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[4][5] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to instantaneous internal heating.[3][4][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. This movement causes collisions, which generate heat.[3][6]

This direct energy transfer results in dramatic reaction rate acceleration, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[5][12]

General Synthetic Strategy & Mechanism

A common and effective strategy for creating quinoline-piperidine conjugates involves a multi-step process that culminates in a microwave-assisted condensation. A representative pathway involves the initial synthesis of a key intermediate, 2-(piperidin-1-yl)quinoline-3-carbaldehyde, followed by its reaction with a suitable nucleophile to form the final conjugate.

The workflow can be visualized as follows:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Microwave-Assisted Conjugation A 2-Chloroquinoline-3-carbaldehyde C Nucleophilic Aromatic Substitution (Conventional or Microwave Heating) A->C B Piperidine B->C D 2-(Piperidin-1-yl)quinoline-3-carbaldehyde (Key Intermediate) C->D E Key Intermediate (D) G Microwave Irradiation (3-5 minutes) E->G F Nucleophile (e.g., Thiosemicarbazide) F->G H Final Quinoline-Piperidine Conjugate G->H

Figure 1: General workflow for the synthesis of quinoline-piperidine conjugates.

Detailed Experimental Protocol

This protocol is based on the successful microwave-assisted synthesis of quinoline-piperidine thiosemicarbazone hybrids, demonstrating a robust and adaptable method.[9][13]

Materials and Equipment
  • Reagents:

    • 2-Chloroquinoline-3-carbaldehyde derivatives

    • Piperidine

    • Substituted thiosemicarbazides (or other suitable nucleophiles)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount)

    • Solvents for purification (e.g., ethyl acetate, hexane)

  • Equipment:

    • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels (10 mL) and magnetic stir bars.

    • Standard laboratory glassware (round-bottom flasks, condensers, beakers).

    • Magnetic stirrer with heating plate (for comparative conventional synthesis).

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Column chromatography setup.

    • Rotary evaporator.

    • Melting point apparatus.

    • Analytical instruments for characterization (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Step-by-Step Procedure

The overall experimental process is outlined below.

G A 1. Reagent Preparation Weigh 2-(piperidin-1-yl)quinoline-3-carbaldehyde and thiosemicarbazide. B 2. Reaction Setup Combine reagents in a 10 mL microwave vessel with ethanol and a drop of acetic acid. A->B C 3. Microwave Irradiation Seal the vessel and irradiate at a set temperature (e.g., 100-120°C) for 3-5 minutes. B->C D 4. Reaction Monitoring Check for completion using TLC. C->D E 5. Product Isolation Cool the vessel, and collect the precipitate by vacuum filtration. D->E F 6. Purification Wash the solid with cold ethanol. Recrystallize or purify via column chromatography if needed. E->F G 7. Characterization Analyze the final product using NMR, FTIR, and MS to confirm structure and purity. F->G

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Part A: Synthesis of the Intermediate 2-(piperidin-1-yl)quinoline-3-carbaldehyde

This step can be performed conventionally but is often accelerated with microwave heating.

  • To a solution of a 2-chloroquinoline-3-carbaldehyde derivative (1.0 eq) in a suitable solvent like PEG-400, add piperidine (1.2 eq).[9]

  • Add a catalytic amount of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) to facilitate the reaction.[9]

  • Heat the reaction mixture. For conventional heating, this may require several hours. Under microwave irradiation, the reaction can often be completed in minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous work-up and extract the product. Purify the resulting crude intermediate, 2-(piperidin-1-yl)quinoline-3-carbaldehyde, by column chromatography or recrystallization.

Part B: Microwave-Assisted Synthesis of the Final Conjugate

  • Place the 2-(piperidin-1-yl)quinoline-3-carbaldehyde intermediate (1.0 eq, e.g., 1 mmol) and a substituted thiosemicarbazide (1.1 eq, 1.1 mmol) into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

  • Add absolute ethanol (3-4 mL) as the solvent. Ethanol is an excellent choice for microwave synthesis due to its high dielectric constant and ability to absorb microwave energy efficiently.

  • Add one drop of glacial acetic acid to catalyze the condensation reaction.

  • Seal the vessel securely with a cap.

  • Place the vessel in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100-120 °C (The instrument will modulate power to maintain this temperature).

    • Time: 3-5 minutes.

    • Power: Start with a maximum power setting (e.g., 200 W) and allow the instrument's feedback control to manage it.

    • Stirring: On.

  • Start the irradiation. The reaction is typically complete within the short timeframe specified.

  • Once the reaction is finished, allow the vessel to cool to room temperature (or use the instrument's cooling system).

  • A solid precipitate of the product will often form upon cooling. Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual reactants.

  • Dry the product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Safety Precautions
  • Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Never operate a microwave reactor with the door open or tampered with.

  • Use only vessels specifically designed for microwave chemistry, as they are built to withstand high pressures and temperatures.

  • Do not fill reaction vessels more than two-thirds full to allow for thermal expansion and potential pressure buildup.

  • Be aware that sealed-vessel reactions can reach pressures significantly above atmospheric pressure. Always allow the vessel to cool completely before opening.

Data and Results: A Comparative Advantage

The efficiency of MAOS is starkly evident when compared to conventional heating methods for the same transformation. The condensation reaction described above highlights these advantages.[9]

ParameterConventional Heating MethodMicrowave-Assisted MethodAdvantage
Reaction Time 30 - 120 minutes3 - 5 minutes>90% time reduction
Typical Yield 65 - 80%85 - 98%Significant increase in yield
Energy Input Prolonged heating of a large oil bathDirect, focused heating of reactantsLower energy consumption
Purity Often requires extensive purificationCleaner reaction profile, less byproductSimplified work-up
Solvent Usage Typically requires larger solvent volumesMinimal solvent neededGreener process

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline-Piperidine Conjugate Formation.[9][11]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient temperature or time.Increase the reaction temperature in 10°C increments or the reaction time in 2-minute intervals. Ensure the chosen solvent is a good microwave absorber.
Incomplete Reaction Reactants not fully dissolved; poor mixing.Ensure adequate stirring. If solubility is an issue, consider a co-solvent system (e.g., DMF/ethanol).
Byproduct Formation Temperature is too high, causing decomposition.Reduce the reaction temperature. A lower, sustained temperature is often better than a short burst at a very high temperature.
Pressure Limit Exceeded Reaction is generating gas; solvent is too volatile at the set temperature.Choose a solvent with a higher boiling point. Reduce the amount of starting material to lower the overall concentration.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid and efficient construction of medicinally relevant scaffolds like quinoline-piperidine conjugates. As demonstrated, this method drastically reduces reaction times, improves product yields, and simplifies purification procedures when compared to conventional heating.[5][6][12] By offering a greener and more efficient synthetic route, MAOS accelerates the drug discovery and development pipeline, allowing researchers to generate and test novel chemical entities with greater speed and sustainability.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). PubMed.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2025).
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). PMC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2025).
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). PubMed.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Microwave-assisted Synthesis of Quinolines. (2025).
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). MDPI.
  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. (2022). Taylor & Francis Online.

Sources

Application

Solid-Phase Synthesis of Piperidinyl Quinolines: An Application Guide for Drug Discovery

Introduction: The Significance of Piperidinyl Quinolines and the Power of Solid-Phase Synthesis The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidinyl Quinolines and the Power of Solid-Phase Synthesis

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a piperidine moiety into the quinoline framework often enhances pharmacological activity and modulates physicochemical properties, making piperidinyl quinolines a highly attractive class of compounds in modern drug discovery.[1][3] These compounds have shown particular promise as antiplasmodial agents, with some derivatives exhibiting potent activity against chloroquine-resistant strains of P. falciparum.[1]

Traditionally, the synthesis of diverse libraries of piperidinyl quinolines has been a time-consuming process involving multi-step solution-phase chemistry with challenging purifications. Solid-phase organic synthesis (SPOS) offers a powerful alternative, enabling the rapid and efficient generation of large, focused libraries of these valuable compounds.[4] The key advantages of SPOS include simplified purification through filtration, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of piperidinyl quinoline libraries, detailing robust protocols and explaining the rationale behind key experimental choices.

Core Concepts in Solid-Phase Strategy for Piperidinyl Quinolines

The successful solid-phase synthesis of piperidinyl quinolines hinges on a well-designed synthetic strategy. This typically involves the immobilization of either the quinoline or piperidine scaffold onto a solid support via a suitable linker, followed by the sequential addition of building blocks and subsequent cleavage of the final product from the resin. A "traceless" linker strategy is often preferred, where the point of attachment is not apparent in the final molecule.[5][6][7]

Two primary retrosynthetic approaches can be envisioned for the solid-phase construction of piperidinyl quinolines:

  • Immobilized Quinoline Scaffold: A pre-functionalized quinoline core is anchored to the solid support, followed by the introduction of the piperidine moiety and other points of diversity.

  • Immobilized Piperidine Scaffold: A piperidine derivative is attached to the resin, and the quinoline ring system is constructed in a stepwise fashion on the solid phase.

This guide will focus on the first approach, leveraging the versatility of a quinoline-based unnatural amino acid as a key building block. This method allows for the incorporation of the piperidinyl quinoline scaffold into peptide-like structures or for the direct release of the modified quinoline core.

Detailed Application Protocols

This section outlines a detailed, step-by-step protocol for the solid-phase synthesis of a library of piperidinyl quinolines, inspired by methodologies for creating quinoline-based polypeptide surrogates.[8] The strategy involves the synthesis of a novel Fmoc-protected quinoline-based amino acid bearing a piperidine substituent, followed by its incorporation into a growing chain on a solid support.

Protocol 1: Synthesis of the Fmoc-Protected Piperidinyl Quinoline Amino Acid Building Block

This protocol describes the solution-phase synthesis of the key building block, which will then be used in the solid-phase synthesis.

Workflow for Building Block Synthesis

A Fmoc-4-amino-(L)-phenylalanine B Aza-Diels-Alder Cycloaddition with a piperidine-containing aldehyde A->B Step 1 C Fmoc-protected quinoline-based unnatural amino acid with piperidine side chain B->C Step 2

Caption: Synthesis of the core building block.

Materials:

  • Fmoc-4-amino-(L)-phenylalanine

  • A suitable piperidine-containing aldehyde (e.g., N-Boc-4-formylpiperidine)

  • Lewis acid catalyst (e.g., Yb(OTf)₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Aza-Diels-Alder Reaction:

    • To a solution of Fmoc-4-amino-(L)-phenylalanine (1.0 eq) and the piperidine-containing aldehyde (1.2 eq) in DCM, add the Lewis acid catalyst (0.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the cyclized quinoline derivative.

  • Deprotection of the Piperidine (if necessary):

    • If a protecting group such as Boc was used on the piperidine nitrogen, it can be removed at this stage or left on for further diversification on the solid phase.

    • To remove a Boc group, dissolve the purified product in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting product is the free amine of the piperidine moiety.

Protocol 2: Solid-Phase Synthesis of a Piperidinyl Quinoline Library

This protocol details the steps for incorporating the custom building block onto a solid support and further diversification.

Workflow for Solid-Phase Synthesis

Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% piperidine in DMF) Swell->Deprotect1 Couple_AA1 Couple First Amino Acid Deprotect1->Couple_AA1 Deprotect2 Fmoc Deprotection Couple_AA1->Deprotect2 Couple_PQ Couple Piperidinyl Quinoline Amino Acid Deprotect2->Couple_PQ Deprotect3 Fmoc Deprotection Couple_PQ->Deprotect3 Diversify Diversification Reactions (e.g., acylation of piperidine) Deprotect3->Diversify Cleave Cleavage from Resin (e.g., 95% TFA) Diversify->Cleave Product Purified Piperidinyl Quinoline Product Cleave->Product

Caption: Solid-phase synthesis workflow.

Materials:

  • Rink Amide resin (or other suitable resin for generating a C-terminal amide)

  • Fmoc-protected amino acids

  • Fmoc-protected piperidinyl quinoline amino acid (from Protocol 1)

  • Coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for at least 30 minutes.[3]

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq) with a coupling reagent like HBTU (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin as in step 2.

  • Incorporation of the Piperidinyl Quinoline Building Block:

    • Repeat the Fmoc deprotection (step 2).

    • Couple the Fmoc-protected piperidinyl quinoline amino acid (from Protocol 1) using the same procedure as in step 3.

  • Further Elongation and Diversification (Optional):

    • The peptide chain can be further elongated by repeating steps 2 and 3 with different amino acids.

    • The piperidine nitrogen (if deprotected) can be functionalized at this stage. For example, by acylation with a variety of carboxylic acids or sulfonyl chlorides to introduce another point of diversity.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS and NMR.

Data Presentation: Summarizing Library Synthesis

The results of a combinatorial library synthesis are best presented in a tabular format to allow for easy comparison of yields, purities, and structural variations.

Table 1: Representative Library of Synthesized Piperidinyl Quinolines

Compound IDR¹ Group (at Piperidine)R² Group (Amino Acid)Yield (%)Purity (%) (by HPLC)
PQ-001AcetylGlycine65>95
PQ-002BenzoylAlanine58>95
PQ-003MethylsulfonylPhenylalanine62>92
PQ-004H (unsubstituted)Leucine70>96

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after a coupling reaction, double-coupling (repeating the coupling step with fresh reagents) is recommended. For sterically hindered amino acids or building blocks, using a more potent coupling reagent like HATU may be beneficial.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially with sensitive amino acids like tryptophan or methionine. TIS is an effective scavenger for protecting groups that generate carbocations.

  • Racemization: To minimize racemization during the coupling of the chiral piperidinyl quinoline amino acid, pre-activation times should be kept to a minimum, and the use of an additive like OxymaPure can be beneficial.

  • Linker Selection: While this protocol uses a Rink Amide linker to generate C-terminal amides, other linkers can be employed to yield different C-terminal functionalities (e.g., Wang resin for carboxylic acids). The choice of linker should be guided by the desired final product.

Conclusion

Solid-phase synthesis provides a robust and efficient platform for the generation of diverse libraries of piperidinyl quinolines. By employing a modular strategy with a custom-designed building block, researchers can rapidly access a wide range of analogs for structure-activity relationship (SAR) studies. The protocols and insights provided in this application note serve as a practical guide for scientists engaged in the discovery and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • A traceless approach for the parallel solid-phase synthesis of 2-(arylamino)quinazolinones. (2002). Journal of Combinatorial Chemistry, 4(5), 449-52. [Link]

  • Hua, S., Moon, J., Lee, H., Kim, J., Yoon, G., Baek, D. J., & Lee, T. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. [Link]

  • Zaragoza, F., & Petersen, J. (2001). Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Organic Letters, 3(4), 581-584. [Link]

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112431. [Link]

  • Chen, Y., et al. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. RSC Advances, 11(24), 14132-14139. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Lal Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Lenci, E., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 8(11), 2498-2505. [Link]

  • Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(48), 30269-30291. [Link]

  • Senerovic, L., et al. (2020). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Advances in Experimental Medicine and Biology, 1282, 37-69. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-methyl-4-(piperidin-4-yl)quinoline Salts

Case ID: SOL-QZN-4402 Subject: Troubleshooting Salt Formation, Oiling Out, and Solubility Profiles Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QZN-4402 Subject: Troubleshooting Salt Formation, Oiling Out, and Solubility Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary: The physicochemical Challenge

You are working with 2-methyl-4-(piperidin-4-yl)quinoline , a scaffold characterized by two distinct basic centers. Understanding the interplay between these centers is the "key" to solving your solubility issues.

  • The Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine with a calculated 
    
    
    
    . This is your primary protonation site.
  • The Quinoline Nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  An aromatic nitrogen with a 
    
    
    
    . This is a weak base.[1]

The Core Problem: The large


 between these two centers often leads to unstable di-salts (e.g., dihydrochloride) that readily disproportionate or are extremely hygroscopic. Furthermore, the lipophilic quinoline core drives the "oiling out" (Liquid-Liquid Phase Separation) phenomenon during crystallization.

This guide provides the protocols to stabilize this molecule.

Module 1: Counterion Selection Strategy

Q: I am currently using HCl, but the salt is hygroscopic and deliquescent. What should I switch to?

A: The hydrochloride salt is often the default choice, but for this specific scaffold, the chloride ion's high charge density and the potential for forming a di-salt (protonating the weak quinoline nitrogen) can lead to high lattice energy barriers or hygroscopicity.

Recommendation: Move to a Mono-anionic Organic Salt Screen . You need a counterion that protonates only the piperidine nitrogen (


) while leaving the quinoline nitrogen (

) free, creating a stable mono-salt.
The "Delta pKa" Rule Applied:

For a stable salt,


.
  • Target Base: Piperidine (

    
    ).
    
  • Target Acid:

    
    .
    

Recommended Counterions: | Counterion | Acid


 | Rationale for this Scaffold |
| :--- | :--- | :--- |
| Fumarate  | 3.03, 4.38 | Top Choice.  Often forms stable, non-hygroscopic 1:1 or 2:1 salts. The dicarboxylic acid can bridge crystal lattices effectively. |
| Succinate  | 4.21, 5.64 | Excellent for moderate solubility enhancement without extreme hygroscopicity. |
| Maleate  | 1.92, 6.27 | Good solubility, but check for toxicity/isomerization issues. |
| Mesylate  | -1.2 (Strong) | Use only if high solubility is required and hygroscopicity can be managed (often forms stable polymorphs for lipophilic bases). |
Visual Decision Matrix: Salt Selection

SaltSelection Start Input: Free Base (Lipophilic) CheckPka Check pKa Difference (Target: Piperidine N) Start->CheckPka StrongAcid Strong Acid (HCl, H2SO4) pKa < 0 CheckPka->StrongAcid High Solubility Needed WeakAcid Organic Acid (Fumaric, Succinic) pKa 3-5 CheckPka->WeakAcid Stability Needed ResultHygro Risk: Hygroscopic Di-salt (Protonates Quinoline N) StrongAcid->ResultHygro ResultStable Goal: Stable Mono-salt (Protonates Piperidine N only) WeakAcid->ResultStable SolubilityCheck Solubility Requirement? ResultHygro->SolubilityCheck If too hygroscopic Mesylate Try Mesylate/Tosylate (Lipophilic Counterion) SolubilityCheck->Mesylate High Sol + Stability

Figure 1: Decision tree for selecting counterions based on the dual-nitrogen basicity of the quinoline-piperidine scaffold.

Module 2: Troubleshooting Crystallization

Q: My reaction mixture turns into a sticky oil (oiling out) instead of precipitating crystals. How do I fix this?

A: "Oiling out" occurs due to Liquid-Liquid Phase Separation (LLPS) . This happens when the metastable zone is too wide, or the temperature is dropped too fast, causing the solute to separate as an amorphous oil before it can organize into a crystal lattice.

The Fix: The "Cloud Point" Cycling Protocol

  • Solvent Choice: Avoid single solvents. Use a binary system:

    • Solvent A (Good Solvent): Ethanol or Methanol.

    • Solvent B (Anti-solvent): Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Note: Avoid water initially if oiling out is severe, as hydrophobic hydration promotes oiling.

  • Procedure:

    • Dissolve the free base in Solvent A at 50°C.

    • Add the Acid (1.05 equivalents).

    • Add Solvent B dropwise until a faint turbidity (cloudiness) persists.

    • STOP. Do not cool yet.

    • Heat the mixture slightly until it clears again (approx. 5-10°C increase).

    • Add a Seed Crystal (if available) or scratch the glass surface.[2]

    • Cool very slowly (1°C/minute) to room temperature.

Visual Workflow: Breaking the Oil Phase

OilingOut Start Solution Oiled Out Reheat Re-heat to Dissolve Oil (Clear Solution) Start->Reheat Seed Add Seed / Scratch (Nucleation) Reheat->Seed Cool Controlled Cooling (1°C/min) Seed->Cool Result Crystalline Solid Cool->Result Fail Oils Again? Cool->Fail SolventChange Change Anti-Solvent (Reduce Polarity Diff) Fail->SolventChange SolventChange->Reheat

Figure 2: Troubleshooting workflow for converting an oiled-out phase into crystalline material.

Module 3: Experimental Protocol (Salt Screen)

Objective: Identify the optimal salt form for bioavailability and stability.

Materials:

  • 2-methyl-4-(piperidin-4-yl)quinoline (Free Base).

  • Acids: Fumaric, Succinic, L-Tartaric, Methanesulfonic, Hydrochloric (1M in EtOH).

  • Solvents: Ethanol, Isopropanol (IPA), Acetone.

Step-by-Step Procedure:

  • Preparation (Stock Solution):

    • Dissolve 500 mg of Free Base in 5 mL of Ethanol (Conc: 100 mg/mL).

  • Acid Addition:

    • Aliquot 1 mL of stock solution into 5 vials.

    • Add 1.05 molar equivalents of the respective acid to each vial.

    • Tip: For organic acids, dissolve them in hot ethanol before adding to ensure homogeneity.

  • Crystallization:

    • Stir at 50°C for 30 minutes.

    • Allow to cool to Room Temp (RT) over 2 hours.

    • Observation Point:

      • Precipitate? Filter and dry.[2]

      • Clear? Add anti-solvent (Ethyl Acetate) dropwise until cloudy.

      • Oil? Re-heat and seed (see Module 2).

  • Analysis:

    • Analyze solids via X-Ray Powder Diffraction (XRPD) to confirm crystallinity (sharp peaks vs. amorphous halo).

    • Perform DSC (Differential Scanning Calorimetry) to determine melting point. A sharp melting point >150°C usually indicates a stable salt lattice.

Module 4: Stability & Hygroscopicity FAQ

Q: The salt gains weight rapidly when exposed to air. Is this acceptable?

A: No. This indicates hygroscopicity .

  • Threshold: If weight gain > 2% at 80% Relative Humidity (RH), the salt is likely unstable for formulation.

  • Cause: The crystal lattice energy is lower than the hydration energy. This is common with HCl salts of this scaffold because the chloride ion is small and leaves voids in the lattice that water fills.

  • Solution: Switch to a larger counterion (Tosylate, Napsylate) or a hydrogen-bonding counterion (Fumarate). The larger counterions pack more efficiently with the bulky quinoline rings, excluding water.

Q: Are there toxicological concerns with these counterions?

A:

  • Class 1 (Generally Safe): HCl, Fumarate, Succinate, Acetate.

  • Class 2 (Monitor): Methanesulfonate (Mesylate) – Warning: Avoid using Mesylate if your synthesis involves alcohols (like Ethanol) in the final step, as this can generate Alkyl Mesylates (potent genotoxins). If using Mesylate, ensure strict solvent control (use Ethyl Acetate/Water).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2011).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

    • Context: The authoritative source on pKa matching and counterion selection ( rule).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Context: Explains the mechanism of solubility improvement via salt form
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.

    • Context: Statistical data on the success rates of different anions (HCl vs.
  • Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters, 94(6), 065504.

    • Context: Advanced concepts in crystallization and "oiling out" thermodynamics (Ostwald ripening).

Disclaimer: This guide is for research purposes only. All synthesized salts must undergo rigorous toxicity and stability testing before clinical application.

Sources

Optimization

Technical Support Center: Purification of Polar Piperidinyl Quinoline Intermediates

Welcome to the technical support center for the purification of polar piperidinyl quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar piperidinyl quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. The inherent basicity of the piperidinyl moiety, combined with the aromatic quinoline core, often leads to purification issues such as peak tailing, poor solubility, and on-column degradation. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification workflows.

Purification Strategy Decision Matrix

Choosing the correct purification strategy from the outset is critical. The polarity and basicity of piperidinyl quinoline intermediates mean that a one-size-fits-all approach is rarely successful. The following diagram outlines a decision-making workflow to guide your initial methodology selection.

Purification_Strategy start Crude Intermediate (Polar Piperidinyl Quinoline) check_solubility Assess Solubility & Stability start->check_solubility is_ionizable Is the molecule strongly basic/ionizable? check_solubility->is_ionizable Soluble & Stable non_chrom Consider Non-Chromatographic Methods check_solubility->non_chrom Poor Solubility or Unstable on Silica/C18 chrom_options Select Chromatographic Technique is_ionizable->chrom_options Moderately iex_chrom Ion-Exchange (IEX) Chromatography is_ionizable->iex_chrom Yes rp_chrom Reversed-Phase (RP) Chromatography non_chrom->rp_chrom If amenable to pH or ion-pair np_chrom Normal-Phase (NP) Chromatography chrom_options->np_chrom chrom_options->rp_chrom sfc_chrom Supercritical Fluid (SFC) Chromatography chrom_options->sfc_chrom np_chrom->rp_chrom If tailing persists rp_chrom->iex_chrom For charge variants sfc_chrom->rp_chrom For complex mixtures

Caption: Workflow for selecting an appropriate purification method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the purification of polar piperidinyl quinoline intermediates.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Q: I'm running a C18 column with a standard water/acetonitrile gradient, but my piperidinyl quinoline compound is showing a very broad, tailing peak. What's causing this and how can I fix it?

A: This is a classic problem rooted in the chemistry of the analyte and the stationary phase.

  • Causality: The primary cause of peak tailing for basic compounds like yours is secondary ionic interactions between the protonated piperidinyl nitrogen and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2] These interactions create multiple retention mechanisms, leading to a "smearing" or tailing effect as the molecules slowly elute from these active sites.[2]

  • Solutions & Protocols:

    • Mobile Phase pH Adjustment (Primary Solution): The most effective strategy is to control the ionization state of both your compound and the silica surface. By lowering the mobile phase pH to between 2.5 and 4, you achieve two things:

      • Your basic amine becomes fully protonated (R₃NH⁺), ensuring a single, consistent charge state.

      • The acidic silanol groups are neutralized (Si-OH), which minimizes the unwanted ionic interaction.[3][4]

      Protocol: Low pH Mobile Phase Preparation

      • Aqueous Phase: Prepare a 10-20 mM buffer solution. Ammonium formate or phosphate buffers are excellent choices.

      • pH Adjustment: Use a dilute acid (e.g., formic acid or phosphoric acid) to adjust the pH of the aqueous phase to 2.5.

      • Mobile Phase Preparation: Mix this buffered aqueous solution with your organic modifier (e.g., acetonitrile or methanol) to prepare your mobile phases (A and B).

      • Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.

    • Use a Modern, Base-Deactivated Column: Older columns ("Type A" silica) have a higher concentration of acidic silanol groups.[4] Modern columns, often labeled as "base-deactivated" or made with high-purity silica ("Type B"), are specifically designed with advanced end-capping to mask these silanols, providing much better peak shape for basic compounds.[1][2]

    • Consider a Competing Base (Use with Caution): Adding a small amount of a "competing base" like triethylamine (TEA) to the mobile phase can help.[3][4] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, this can shorten column lifetime and may suppress ionization in mass spectrometry.[4]

StrategyProsCons
Low pH Mobile Phase Highly effective, improves reproducibility.May not be suitable for acid-labile compounds.
Base-Deactivated Column Excellent peak shape, longer column life.Higher initial column cost.
Competing Base Additive Can be effective with older columns.Can shorten column life, may interfere with MS.[4]
Issue 2: Compound is Unstable or Irreversibly Binds to Silica Gel in Normal-Phase Chromatography

Q: I'm attempting a flash chromatography purification on silica gel, but I'm getting very low recovery. I suspect my compound is either degrading or sticking permanently to the column. What should I do?

A: This is a common fate for strongly basic compounds on standard silica gel, which is inherently acidic (pKa ≈ 4.5).

  • Causality: The acidic surface of silica gel can catalyze the degradation of sensitive molecules. Furthermore, the strong interaction between the basic piperidinyl group and the acidic silanols can lead to irreversible adsorption, meaning your compound will not elute from the column.[5]

  • Solutions & Protocols:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica before running your separation. Protocol: Silica Gel Deactivation

      • Column Packing: Dry pack or prepare a slurry of your silica gel and pack your column as usual.

      • Deactivation Flush: Prepare a solution of your chosen non-polar eluent (e.g., hexanes or dichloromethane) containing 1-2% triethylamine or ammonia in methanol.

      • Flush: Pass 2-3 column volumes of this basic mixture through the packed column.

      • Re-equilibration: Flush the column with 2-3 column volumes of your initial, unmodified mobile phase to remove excess base before loading your sample.[3]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.

      • Alumina: Both neutral and basic alumina are excellent alternatives to silica for acid-sensitive or basic compounds.

      • Amine-Functionalized Silica: These columns have an amine-coated surface, which is ideal for purifying basic compounds by preventing interaction with the underlying silica.[6]

    • Switch to Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase (C18) flash chromatography is an excellent option. This avoids the acidity issues of silica gel entirely.[6]

Issue 3: My Compound Won't Retain on a C18 Column

Q: My piperidinyl quinoline intermediate is very polar and elutes in the void volume of my C18 column, even with 100% water. How can I achieve separation?

A: This occurs when the compound is too hydrophilic to interact with the non-polar C18 stationary phase.[7]

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobic interactions.[7] Highly polar molecules have a much stronger affinity for the polar mobile phase (water) than for the non-polar stationary phase, so they pass through without being retained.

  • Solutions:

    • Use a More Polar Stationary Phase: Standard C18 is highly non-polar. Consider a reversed-phase column with a more polar character.

      • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to be more wettable in highly aqueous mobile phases and provides an alternative retention mechanism for polar compounds.

      • Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions with the quinoline ring system.[3]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3]

Frequently Asked Questions (FAQs)

Q1: When should I consider non-chromatographic purification methods?

A1: Non-chromatographic methods can be highly effective, especially for initial bulk purification or when dealing with compounds that are unstable under chromatographic conditions.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like piperidinyl quinolines from neutral or acidic impurities. By washing an organic solution of your crude material with an aqueous acid (e.g., 1M HCl), your basic compound will be protonated and move into the aqueous layer as a salt.[8][9] The layers can then be separated, and your compound can be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[9][10]

  • Crystallization: If your intermediate is a solid, crystallization is an excellent method for achieving high purity.[11][12] This can be achieved through various techniques such as cooling crystallization, anti-solvent crystallization, or co-crystallization to improve physicochemical properties.[11][13][14]

Q2: What is Supercritical Fluid Chromatography (SFC), and is it suitable for these compounds?

A2: SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.[15][16] It has become a first-choice purification technique in many pharmaceutical companies.[17]

  • Advantages: SFC offers very fast and efficient separations due to the low viscosity of the mobile phase.[17] It is also considered a "green" technique because it significantly reduces the consumption of organic solvents.[18]

  • Suitability: SFC is well-suited for polar compounds. A general rule of thumb is that any compound soluble in methanol is a good candidate for SFC.[17][18] Given the polarity of piperidinyl quinoline intermediates, SFC is an excellent and increasingly popular option for their purification, especially for chiral separations.[15]

Q3: Can Ion-Exchange Chromatography (IEX) be used?

A3: Yes, IEX is a highly effective but often overlooked technique for these molecules.[19]

  • Principle: IEX separates molecules based on their net charge.[20] Since your piperidinyl quinoline is basic, it will be positively charged at a pH below its pKa. You can use a cation-exchange column (which has a negatively charged stationary phase) to bind your compound.[21]

  • Application: You can load your crude material onto the column in a low-ionic-strength buffer. Impurities with no charge or the same charge as the column will wash through. Your compound can then be selectively eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[21] Non-aqueous IEX methods have also been successfully developed for non-crystalline pharmaceutical intermediates.[19]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32116]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32116)

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Pharmaceutical Crystallization in drug development | Syrris. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Supercritical Fluid Chromatography - Buchi.com. [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • (PDF) Recent analytical method developed by RP-HPLC - ResearchGate. [Link]

  • Chapter 13 - Crystallization in the Pharmaceutical Industry - Cambridge University Press & Assessment. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. [Link]

  • Ion Exchange Chromatography - Ecolab. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - iosrphr.org. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. [Link]

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. [Link]

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - ResearchGate. [Link]

Sources

Troubleshooting

Preventing over-alkylation of 2-methyl-4-(piperidin-4-yl)quinoline

Subject: Preventing Over-Alkylation of 2-methyl-4-(piperidin-4-yl)quinoline Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: You are attempting to functionalize the secondary amine of the pi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Over-Alkylation of 2-methyl-4-(piperidin-4-yl)quinoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: You are attempting to functionalize the secondary amine of the piperidine ring on 2-methyl-4-(piperidin-4-yl)quinoline . The primary failure mode in this transformation is poly-alkylation (the "Hofmann Alkylation" trap).

The Mechanism of Failure: In a standard


 reaction with an alkyl halide, the resulting tertiary amine product is often more nucleophilic than the starting secondary amine due to the electron-donating inductive effect of the new alkyl group. This creates a runaway reaction where the product competes for the alkylating agent, leading to quaternary ammonium salts (QAS) and diminishing the yield of the desired tertiary amine.

The Strategic Solution: While direct alkylation is possible with strict controls, the Reductive Amination pathway using mild hydride donors is the industry "Gold Standard" for this scaffold. It bypasses the nucleophilicity competition entirely.

Diagnostic Workflow: Choosing Your Route

Before starting, determine the correct synthetic pathway based on your available reagents.

SyntheticRouteDecision Start START: Target R-Group Source CheckReagent Is the R-group available as an Aldehyde or Ketone? Start->CheckReagent RouteA ROUTE A: Reductive Amination (Recommended) CheckReagent->RouteA YES RouteB ROUTE B: Direct Alkylation (High Risk) CheckReagent->RouteB NO (Only Alkyl Halide available) ReagentA Reagent: NaBH(OAc)3 Solvent: DCE or THF RouteA->ReagentA OutcomeA High Selectivity No Over-Alkylation ReagentA->OutcomeA CheckSterics Is the Alkyl Halide Sterically Hindered? RouteB->CheckSterics ProtocolB1 Protocol B1: Cesium Base Effect (Cs2CO3 + DMF) CheckSterics->ProtocolB1 YES (Secondary Halide) ProtocolB2 Protocol B2: Syringe Pump Addition (-78°C to 0°C) CheckSterics->ProtocolB2 NO (Primary Halide/Methyl Iodide)

Figure 1: Decision tree for selecting the optimal alkylation strategy based on reagent availability and substrate sterics.

Protocol A: Reductive Amination (The Gold Standard)

Why this works: This method forms an iminium ion intermediate which is then reduced.[1][2] The resulting tertiary amine product cannot form an iminium ion with the remaining aldehyde/ketone, effectively stopping the reaction at the mono-alkylated stage.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.

  • Advantage:[3][4][5][6] Unlike NaBH3CN, it is non-toxic and does not require acidic pH to activate the imine. It reduces the iminium ion faster than the aldehyde/ketone itself.

Step-by-Step Methodology
  • Stoichiometry:

    • Substrate (Piperidine-Quinoline): 1.0 equiv

    • Aldehyde/Ketone: 1.1 - 1.2 equiv

    • NaBH(OAc)3: 1.4 - 1.5 equiv

    • Acetic Acid (AcOH): 1.0 - 2.0 equiv (Crucial for ketone substrates to catalyze iminium formation)[7]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Execution:

    • Mix: Dissolve the amine and aldehyde/ketone in DCE under

      
       atmosphere.
      
    • Activate: Add AcOH. Stir for 15-30 minutes at Room Temperature (RT) to establish the imine/hemiaminal equilibrium.

    • Reduce: Add NaBH(OAc)3 in one portion.

    • Monitor: Stir at RT for 2–16 hours. Monitor by LCMS. You should see the disappearance of the secondary amine (M+H) and appearance of the tertiary amine (M+R+H).

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM.

    • Validation: The aqueous layer should remain basic (pH > 8). If acidic, amine salts may remain trapped in the water.

Protocol B: Direct Alkylation (Troubleshooting & Control)

When to use: Only when the alkyl group is not available as a carbonyl precursor (e.g., alkylating with a complex heterocycle or a simple methyl group where formaldehyde/formic acid conditions are too harsh).

The "Cesium Effect" Strategy: Cesium bases (


 or 

) are superior to Sodium/Potassium bases. The large ionic radius of Cesium promotes the solubility of the inorganic base in organic solvents (DMF/ACN) and creates a "naked anion" effect that speeds up the first alkylation while steric bulk helps retard the second.
Step-by-Step Methodology
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Alkyl Halide: 0.90 - 0.95 equiv (Intentionally sub-stoichiometric to prevent over-alkylation).

    • Base:

      
       (2.0 equiv).
      
    • Solvent: DMF or Acetonitrile (ACN).

  • Execution (Controlled Addition):

    • Dissolve Substrate and Base in solvent. Cool to 0°C.

    • Dissolve Alkyl Halide in a separate volume of solvent.

    • Critical Step: Add the Alkyl Halide solution dropwise over 1–2 hours. High local concentration of the alkyl halide causes immediate double-alkylation.

  • Purification:

    • You will likely have 5-10% unreacted starting material. This is preferable to having 10% quaternary salt, as the secondary amine is easier to separate from the tertiary amine than the salt is.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
TLC shows baseline spot Quaternary Ammonium Salt. You have over-alkylated.Protocol B: Reduce alkyl halide to 0.9 equiv. Switch solvent to Ethanol (polar protic solvents solvate the amine, reducing nucleophilicity slightly).
Low Conversion (Route A) Poor Iminium Formation. Steric hindrance or lack of acid catalysis.Protocol A: Increase AcOH to 2.0-3.0 equiv. Ensure molecular sieves are not used with NaBH(OAc)3 (can hamper reagent), but do use anhydrous solvents.
Regioselectivity Issues Quinoline N-alkylation. The quinoline nitrogen (

) reacted instead of piperidine (

).
This is rare unless using strong electrophiles (MeI, Benzyl Bromide). Fix: Ensure the piperidine is free-based (not a HCl salt) before starting. The aliphatic amine is orders of magnitude more nucleophilic.
Gel/Emulsion during Workup Boron Salts. Common with Borohydride reductions.[1]Wash the organic layer with 10% aqueous tartaric acid or citric acid to solubilize boron complexes before the final bicarbonate wash.
References
  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2002).[10] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[10] The Journal of Organic Chemistry, 67(3), 674–683.[10]

  • ACS Green Chemistry Institute. (2026). "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable.

Sources

Optimization

Technical Support Center: Quinoline-Piperidine Coupling Kinetics

Topic: Optimization of Reaction Time & Yield Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Kinetic Landscape Welcome to the technical support center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time & Yield

Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Kinetic Landscape

Welcome to the technical support center. You are likely here because your quinoline-piperidine coupling is either (A) too slow , causing bottlenecking in library synthesis, or (B) stalling , leading to incomplete conversion and difficult purifications.

The reaction between a quinoline scaffold and piperidine is a staple in medicinal chemistry (e.g., antimalarials, kinase inhibitors). However, the method of activation dictates the kinetic profile. We must distinguish between two distinct mechanistic regimes:

  • Nucleophilic Aromatic Substitution (

    
    ):  Driven by electron-deficiency (e.g., 2-Cl or 4-Cl quinolines).
    
  • Buchwald-Hartwig Amination: Driven by palladium catalysis (e.g., unactivated or sterically hindered quinolines).

This guide addresses the "Time Variable" not just by heating longer, but by optimizing the rate-determining step (RDS).

Module 1: Diagnostic Workflow (Triage)

Before altering parameters, diagnose the kinetic failure mode using the logic flow below.

User Question: "My reaction stops at 60% conversion after 12 hours. Adding more time doesn't help. What do I do?"

Scientist Answer: You are experiencing Catalyst Death (if Pd-catalyzed) or Product Inhibition/Equilibrium (if


). Do not simply extend reaction time; this increases impurity profiles (dimerization/hydrolysis).
Diagnostic Logic Tree

Troubleshooting Start Diagnostic Start: Reaction Incomplete CheckType Mechanism Type? Start->CheckType SNAr SNAr (No Metal) CheckType->SNAr PdCat Buchwald-Hartwig (Pd-Catalyzed) CheckType->PdCat TempCheck Is Temp > 100°C? SNAr->TempCheck ColorCheck Black Precipitate? PdCat->ColorCheck SolventCheck Solvent Polar Aprotic? (DMF/DMSO/NMP) TempCheck->SolventCheck Yes Switch to Microwave\n(See Module 2) Switch to Microwave (See Module 2) SolventCheck->Switch to Microwave\n(See Module 2) Yes Change Solvent Change Solvent SolventCheck->Change Solvent No PdDeath Pd-Black Formation (Ligand Dissociation) ColorCheck->PdDeath Yes SubstrateDeath Substrate Decomposition (Base Sensitive) ColorCheck->SubstrateDeath No (Clear/Brown) Switch Ligand (RuPhos)\nor Pre-catalyst (G3/G4) Switch Ligand (RuPhos) or Pre-catalyst (G3/G4) PdDeath->Switch Ligand (RuPhos)\nor Pre-catalyst (G3/G4) Switch Base\n(NaOTMS instead of NaOtBu) Switch Base (NaOTMS instead of NaOtBu) SubstrateDeath->Switch Base\n(NaOTMS instead of NaOtBu)

Figure 1: Decision matrix for troubleshooting stalled or slow quinoline couplings.

Module 2: The Protocol (Standard)

Context: You are coupling 2-chloroquinoline or 4-chloroquinoline with piperidine. The Issue: Thermal heating at reflux (EtOH or Toluene) takes 12–24 hours.

Q: Why is the reaction so slow even at reflux? A: The quinoline ring, while electron-deficient, often requires higher activation energy than a simple nitro-benzene. The rate follows second-order kinetics:


.
  • Solvent Factor: In non-polar solvents, the transition state (Meisenheimer complex) is not stabilized.

  • Leaving Group: If using Cl, the C-Cl bond cleavage is not the RDS; the nucleophilic attack is. However, switching to Fluoro-quinoline often accelerates

    
     by orders of magnitude due to the high electronegativity of Fluorine stabilizing the intermediate (The "Element Effect").
    

Protocol: Microwave-Assisted Acceleration Target Time: 10–20 minutes.

ParameterStandard ThermalOptimized Microwave
Solvent Ethanol / TolueneDMF or NMP (High dielectric constant absorbs MW energy)
Temperature 80–110 °C140–180 °C (Pressurized)
Concentration 0.1 M0.5 – 1.0 M (High conc. drives kinetics)
Base TEA / DIPEAK₂CO₃ or None (Piperidine can act as base)
Time 12–24 Hours10–20 Minutes

Step-by-Step Optimization:

  • Vial Setup: Charge a 10 mL microwave vial with 4-chloroquinoline (1.0 eq) and Piperidine (2.5 eq).

  • Solvent: Add DMF (concentration 0.5 M). Note: Do not fill vial >60%.

  • Irradiation: Set microwave to Dynamic Mode :

    • Temp: 160 °C

    • Hold Time: 10 min

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Pour directly into ice water. The product usually precipitates, avoiding extraction/column chromatography.

Module 3: Buchwald-Hartwig Optimization (Advanced)

Context: You are coupling a deactivated quinoline (e.g., 3-bromoquinoline) or a sterically hindered system. The Issue: Yield drops if reaction runs too long; catalyst deactivates.

Q: My catalyst turns black and the reaction stops. Should I add more catalyst? A: "Pd-black" indicates the formation of inactive Pd(0) aggregates.[1] Adding more catalyst to a "dead" reaction rarely works because the inhibiting species (e.g., chelated byproducts) are still present. You must prevent the death pathway.[2]

Common Deactivation Pathways:

  • Ligand Displacement: Piperidine (a secondary amine) is a strong nucleophile and can displace the phosphine ligand from Palladium, leading to aggregation.

  • Inhibitory Coordination: The quinoline nitrogen can bind to Pd, poisoning the cycle.

The Solution: Ligand & Pre-catalyst Selection Use bulky, electron-rich ligands that resist displacement by piperidine.

VariableRecommendationRationale
Ligand RuPhos or BrettPhos RuPhos is the "Gold Standard" for secondary amines (piperidine).[3] It prevents

-hydride elimination and resists displacement.
Source Pd-G3/G4 Pre-catalysts Avoids the induction period of Pd(OAc)₂. Ensures 1:1 L:Pd ratio.
Base NaOTMS or LiHMDS Strong bases (NaOtBu) can decompose electron-poor heterocycles.[3] NaOTMS is milder but effective.

Optimized Workflow (Inert Atmosphere Required):

  • Purge: Flame-dry vial, cycle Argon/Vacuum 3x.

  • Solids: Add RuPhos Pd G3 (1–2 mol%) and NaOtBu (1.5 eq).

  • Liquids: Add anhydrous THF or Dioxane (degassed).

  • Addition: Add Quinoline (1.0 eq) and Piperidine (1.2 eq).

  • Kinetics: Heat to 60–80 °C. Do not overheat. RuPhos systems are active at lower temps. Reaction should be complete in <2 hours.

Module 4: Endpoint Determination

Q: TLC shows a spot, but LCMS shows starting material. How do I trust the endpoint? A: Piperidine derivatives often "streak" on silica or co-elute with quinolines due to similar basicity.

Recommended Monitoring:

  • UPLC/HPLC (Acidic Method): Use a Formic Acid modifier. The piperidine-product will be significantly more polar (or distinct) than the starting chloride.

  • In-Situ IR (ReactIR): If available, track the disappearance of the C-Cl stretch (approx 1030–1080 cm⁻¹) or the N-H bend of piperidine.

Visualizing the Catalytic Cycle & Failure Points

BuchwaldCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd Quinoline-X AmineBind Amine Binding OxAdd->AmineBind Piperidine + Base Dimer Homocoupling (Side Product) OxAdd->Dimer Slow Amine Binding RedElim Reductive Elimination (Product Release) AmineBind->RedElim PdBlack Pd Black (Inactive) AmineBind->PdBlack Ligand Displacement (If Ligand is small) RedElim->LPd0 Regeneration

Figure 2: Catalytic cycle showing where piperidine can cause catalyst death (Ligand Displacement) if the wrong ligand is used.

References
  • Microwave-Assisted Synthesis of Quinoline Derivatives. Source: National Institutes of Health (PMC) / Vertex AI Search Context: Details the acceleration of 2-chloroquinoline amination in DMF/PEG-400, reducing times from hours to minutes. URL:[Link]

  • Kinetic Modeling of Pd-Catalyzed Amination. Source: National Institutes of Health (PMC) Context: Identifies base-mediated decomposition and ligand displacement as primary deactivation pathways in heteroaryl couplings.[4] URL:[Link]

  • Mechanistic Studies of

    
     Reactions. 
    Source: Royal Society of Chemistry (RSC)
    Context: Discusses the "element effect" and the role of solvent polarity in stabilizing the Meisenheimer complex.
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 2-methyl-4-(piperidin-4-yl)quinoline Derivatives

Topic: Removing unreacted 2-methyl-4-(piperidin-4-yl)quinoline from crude mixtures. Document ID: TS-Q4-PIP-001 Last Updated: February 17, 2026 Status: Active[1][2] Technical Profile & Physicochemical Analysis Before atte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2-methyl-4-(piperidin-4-yl)quinoline from crude mixtures. Document ID: TS-Q4-PIP-001 Last Updated: February 17, 2026 Status: Active[1][2]

Technical Profile & Physicochemical Analysis

Before attempting purification, you must understand the "personality" of your impurity. 2-methyl-4-(piperidin-4-yl)quinoline is a diamine with two distinct basic centers.[1][2] This duality is the key to its removal.

FeatureChemical PropertyImplication for Purification
Piperidine Nitrogen Secondary Amine (

), Aliphatic
Highly Basic (pKa ~11.0). This is your primary "handle."[1][2] It is easily protonated and highly nucleophilic.[2]
Quinoline Nitrogen Pyridine-like, AromaticWeakly Basic (pKa ~4.9). Less reactive.[1][2] Unlikely to protonate above pH 5.[2]0.
2-Methyl Group Alkyl substituentIncreases lipophilicity, making the molecule soluble in DCM/EtOAc but prone to "oiling out" in non-polar solvents.[2]
Impurity Type NucleophileTypically remains because it was used in excess to drive a reaction (e.g., alkylation or acylation).[2]

Troubleshooting Guides (Q&A)

Scenario A: The "Sticky" Column

Q: I am trying to purify my final product via flash chromatography (Silica), but the unreacted 2-methyl-4-(piperidin-4-yl)quinoline is streaking/tailing and co-eluting with my product. How do I fix this?

A: The "tailing" is caused by the interaction between the basic piperidine nitrogen and the acidic silanol groups (


) on the silica gel surface.

The Fix: You must suppress this interaction using a Mobile Phase Modifier .

  • Standard Normal Phase: Add 1-2% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.[1][2] The TEA/Ammonia saturates the silanol sites, allowing your amine to elute as a sharp band.
    
  • Alternative (Reverse Phase): Switch to a C18 column. Use water/acetonitrile with 0.1% Formic Acid .[2] The acid keeps the piperidine fully protonated (

    
    ), ensuring it stays in the aqueous mobile phase longer or elutes with a distinct retention time compared to your hydrophobic product.
    
Scenario B: The Failed Extraction

Q: I tried an aqueous workup, but the unreacted starting material remained in the organic layer with my product. Why didn't it wash out?

A: This is likely a pH control issue.[2] The piperidine nitrogen is highly lipophilic when neutral. If your aqueous wash was not acidic enough, the impurity remained deprotonated and organic-soluble.[2]

The Fix:

  • If your product is an Amide/Urea (Neutral): Wash the organic layer with 10% Citric Acid or 1M HCl . The impurity (pKa ~11) will protonate and partition into the water. The neutral amide product will stay in the organic layer.

  • If your product is a Tertiary Amine (Basic): Simple extraction is difficult because both the impurity and product will protonate. Do not use extraction. Proceed to Protocol 2 (Scavenging) below.

Experimental Protocols

Protocol 1: Chemo-Selective Scavenging (Recommended)

Best for: Removing secondary amine impurities from tertiary amine products where pKa differentiation is impossible.[1][2]

Mechanism: This method uses a polymer-supported isocyanate (PS-Isocyanate) resin.[1][2] The resin acts as an electrophile, reacting covalently with the unreacted secondary amine (the impurity) to form a urea. The tertiary amine product cannot react and remains in solution.

Steps:

  • Dissolve: Dissolve the crude mixture in dry DCM or THF (approx. 10 mL per gram of crude).

  • Calculate: Estimate the molar amount of unreacted 2-methyl-4-(piperidin-4-yl)quinoline (based on TLC or LCMS).

  • Add Resin: Add 2-3 equivalents of PS-Isocyanate resin relative to the impurity.[1][2]

  • Agitate: Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) at room temperature for 4-12 hours.

  • Monitor: Check TLC. The spot for the starting material should disappear.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug. The impurity is now chemically bound to the solid beads and is removed with the filter cake.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Protocol 2: Differential pH Extraction

Best for: Removing the impurity from neutral products (Amides, Sulfonamides).

Steps:

  • Solubilize: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible, as it can form emulsions.[2]

  • Acid Wash: Wash the organic phase 3x with 0.5 M Citric Acid .

    • Why Citric? It is mild enough to prevent hydrolysis of sensitive amides but acidic enough (pH ~2-3) to fully protonate the piperidine nitrogen.[2]

  • Brine Wash: Wash the organic phase 1x with Saturated NaCl to remove residual water/acid.

  • Dry & Strip: Dry over

    
    , filter, and concentrate.
    

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for purification based on your specific product type.

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Mixture containing 2-methyl-4-(piperidin-4-yl)quinoline ProductType Identify Final Product Type Start->ProductType Amide Neutral Product (Amide/Urea) ProductType->Amide Non-Basic Amine Basic Product (Tertiary Amine) ProductType->Amine Basic AcidWash Protocol 2: Acidic Extraction (Citric Acid/HCl) Amide->AcidWash Scavenge Protocol 1: Resin Scavenging (PS-Isocyanate) Amine->Scavenge Result1 Impurity -> Aqueous Layer Product -> Organic Layer AcidWash->Result1 Result2 Impurity -> Bound to Resin Product -> Filtrate Scavenge->Result2

Caption: Decision tree selecting the optimal purification route based on the acid/base character of the target product.

Workflow 2: Scavenging Mechanism

ScavengingMechanism Impurity Impurity (Secondary Amine) Reaction Covalent Bond Formation (Urea Linkage) Impurity->Reaction Resin PS-Isocyanate (Solid Support) Resin->Reaction Product Target Product (Tertiary Amine) Product->Reaction Filtration Filtration Step Reaction->Filtration Waste Solid Waste (Resin-Impurity Complex) Filtration->Waste Retentate Final Pure Filtrate (Target Product) Filtration->Final Eluate

Caption: Mechanism of removing secondary amine impurities using solid-supported electrophilic scavengers.[1][2]

References

  • Biotage. "Strategies for the Purification of Amines." Biotage Knowledge Base.[2] Available at: [Link][1][2]

  • PubChem. "Compound Summary: 2-methyl-4-(piperazin-1-yl)quinoline."[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • University of Rochester. "Workup: Removing Amines from Reaction Mixtures."[2] Not Voodoo X. Available at: [Link][1][2]

  • MacMillan, D. et al. "Covalent Scavengers for Primary and Secondary Amines."[2] ResearchGate.[2][3][4] Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling Hygroscopic Hydrochloride Salts of Quinoline Derivatives

From the Desk of a Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of your work hinges on the integrity of your mate...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of your work hinges on the integrity of your materials. Quinoline derivatives, a vital class of compounds in medicinal chemistry, are frequently prepared as hydrochloride (HCl) salts to improve solubility and handling.[1][2] However, this salt form often introduces a significant experimental challenge: hygroscopicity.

Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[3][4][] This phenomenon can severely impact the quality, stability, and experimental reproducibility of your quinoline HCl salt.[3][4][6] Absorbed water can lead to inaccurate weighing, changes in physical form (like caking or deliquescence), and chemical degradation through pathways like hydrolysis.[7][8]

This guide is designed with full editorial control to provide practical, field-proven solutions to the specific issues you may encounter. We will move beyond simple instructions to explain the causality behind our recommended protocols, ensuring you can build self-validating and robust workflows.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with hygroscopic quinoline HCl salts.

Q1: What is hygroscopicity and why are quinoline HCl salts particularly susceptible? A1: Hygroscopicity is the ability of a material to absorb water vapor from the air.[] Many active pharmaceutical ingredients (APIs) and their excipients are hygroscopic.[9] Quinoline derivatives are weak bases. When reacted with hydrochloric acid, they form a salt. This salt of a weak base and a strong acid has a high affinity for water molecules, making it prone to absorbing moisture, especially in environments with moderate to high relative humidity.[10]

Q2: How can I tell if my newly received quinoline HCl salt is hygroscopic? A2: The Safety Data Sheet (SDS) provided by the manufacturer should state if the compound is known to be hygroscopic.[7] Visually, if you observe the powder clumping, caking, becoming sticky, or even fully dissolving into a liquid (a process called deliquescence) upon exposure to ambient air, it is hygroscopic.[7][11] For a definitive, quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the standard method to measure water uptake at various relative humidity (RH) levels.[7][12]

Q3: What are the immediate consequences of improper handling? A3: The most immediate and critical consequence is inaccurate weighing . A compound actively absorbing moisture will show a continuously increasing reading on an analytical balance, making it impossible to determine the true mass of the dry substance.[7][13] This leads directly to errors in solution concentration, affecting all downstream experiments, from bioassays to formulation studies, and compromising the reproducibility of your results.[7]

Q4: What are the ideal storage conditions for these compounds? A4: The best practice is to store hygroscopic compounds in a tightly sealed container within a desiccator containing a suitable drying agent like silica gel or molecular sieves.[7][14] For highly sensitive materials, storage inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is optimal.[7] If refrigerated or frozen, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[14]

Q5: My balance reading is unstable and keeps drifting upwards. What is the best way to weigh my compound accurately? A5: This upward drift is a classic sign of moisture absorption.[13] The most reliable method is "weighing by difference".[7][15] This involves weighing your sealed container, removing a portion of the compound directly into your receiving flask, and then re-weighing the sealed container. The difference in mass is the amount of compound transferred.[15] This technique minimizes the exposure time of the bulk material to air. Whenever possible, perform weighing in a low-humidity environment, such as a glove box.[7][16]

Q6: I left the compound on the weigh boat for a minute and it turned into a sticky oil! What happened? A6: This phenomenon is called deliquescence .[7] The compound has absorbed so much atmospheric moisture that it has dissolved in the water it has taken up.[7][11] Once this occurs, the material is very difficult to handle and weigh accurately. The best course of action is to discard the affected portion and re-weigh a fresh sample using a faster, more controlled procedure, such as weighing it directly into a flask or weighing by difference.[16]

Q7: I prepared a stock solution yesterday and today it's cloudy. Could moisture be the cause? A7: Yes, this is a strong possibility. There are two primary mechanisms:

  • Solubility Change: The compound may have absorbed a significant amount of water before you weighed it. This means the actual mass of the drug substance was lower than you recorded, potentially leading to a supersaturated solution that precipitates over time.

  • Chemical Degradation/Disproportionation: The presence of water can facilitate hydrolysis, leading to the formation of a less soluble degradation product.[7] Alternatively, for salts, a phenomenon called disproportionation can occur where the salt converts back to the less soluble free base, which then precipitates.[17] It is always best to prepare stock solutions fresh from properly stored material.[7]

Detailed Troubleshooting Guides

Problem 1: Inconsistent Bioassay Results and Poor Analytical Reproducibility
  • Symptoms: High variability between experimental replicates; potency or concentration values are consistently lower than expected; results are not reproducible over time.

  • Root Cause Analysis: The fundamental cause is almost always an error in the initial concentration of your solutions. This stems from weighing a compound that has already absorbed an unknown amount of water.[14] For example, if a compound has absorbed 10% water by weight, a reading of 10.0 mg on the balance is actually only 9.0 mg of your active quinoline derivative. This error propagates through all subsequent dilutions and experiments. Additionally, the absorbed water can cause chemical degradation, further reducing the concentration of the active compound.[7]

  • Solutions & Mitigation Strategy:

    • Validate Water Content: Do not assume the material is dry. The water content should be listed on the Certificate of Analysis (CofA).[14] For critical applications or if the material is older, determine the water content yourself using Karl Fischer titration, a standard method for moisture determination.[][18]

    • Implement Strict Weighing Protocols: Use the "Weighing by Difference" technique (see Protocol 1 below). If available, use a glove box with a controlled, low-humidity atmosphere for all weighing procedures.[7][19]

    • Prepare Solutions Fresh: Prepare stock solutions immediately before use.[7] Avoid storing aqueous stock solutions for extended periods unless stability data confirms it is acceptable.

    • Use Anhydrous Solvents: When preparing solutions in organic solvents, ensure the solvents are anhydrous to prevent introducing water into the system.

Problem 2: Difficulty with Dissolution of an HCl Salt
  • Symptoms: The quinoline HCl salt does not dissolve as expected, particularly in acidic aqueous media (e.g., pH 1.2 buffer mimicking gastric fluid). You may observe the free base precipitating out of solution.

  • Root Cause Analysis: This counterintuitive behavior is often due to the common ion effect .[20][21] Your compound is a hydrochloride (Cl⁻) salt. If you try to dissolve it in a medium that also contains a high concentration of chloride ions (like an HCl-based buffer), the equilibrium is pushed back towards the less soluble solid salt, suppressing its dissolution.[10][20][21] This can be a significant issue in oral drug development, as it can affect bioavailability.[20]

  • Solutions & Mitigation Strategy:

    • Change the Acidifier: If possible, use a different acid to adjust the pH of your dissolution medium, one that does not introduce a common ion (e.g., methanesulfonic acid or phosphoric acid). Studies have shown that other salt forms (like mesylates) can have higher dissolution rates in the presence of chloride ions compared to the HCl salt itself.[21][22]

    • Increase Solvent Volume: Use a larger volume of the dissolution medium.

    • Utilize Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) can often increase the solubility of the system.

    • Apply Energy: Use sonication or gentle heating to aid the dissolution process, but be mindful of the compound's thermal stability.

Data Presentation & Classification

Understanding the degree of hygroscopicity is critical for developing an appropriate handling strategy. The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[23][24]

Table 1: European Pharmacopoeia Classification of Hygroscopicity [23][24]

ClassificationWeight Increase (% w/w)Required Handling & Storage Precautions
Non-hygroscopic ≤ 0.12%Standard laboratory conditions are generally sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Store in a tightly sealed container. A desiccator is recommended.
Hygroscopic ≥ 2% and < 15%Must be stored in a desiccator. Weighing should be done quickly. Consider a glove box.
Very hygroscopic ≥ 15%Strict environmental controls are mandatory. Store in a desiccator or glove box. Handle exclusively in a glove box or dry room.

Mandatory Visualizations & Workflows

A logical workflow is essential to prevent errors from the moment a new compound arrives.

G cluster_0 Receive Receive Quinoline HCl Salt SDS Review SDS for Hygroscopicity Warning Receive->SDS Observe Visual Observation: Clumping, Stickiness? SDS->Observe Store Store Immediately in Desiccator (Tightly Sealed) Observe->Store Yes HandleCare Handle with Care: Weigh Quickly, Minimize Exposure Observe->HandleCare No / Slight GloveBox Handle Exclusively in Glove Box / Dry Room Store->GloveBox Very Hygroscopic Store->HandleCare Hygroscopic HandleCare->Store caption Decision Workflow for a New Compound

Caption: Decision Workflow for a New Compound.

G cluster_1 start Start: Prepare Solution env Step 1: Prepare Low-Humidity Environment (e.g., Glove Box) start->env equilibrate Step 2: Equilibrate Compound Container to Room Temperature env->equilibrate preweigh Step 3: Weigh Sealed Container (Mass 1) equilibrate->preweigh transfer Step 4: Quickly Transfer Powder to Solvent Flask preweigh->transfer reweigh Step 5: Tightly Reseal & Re-weigh Container (Mass 2) transfer->reweigh calculate Step 6: Calculate Mass Transferred (Mass 1 - Mass 2) reweigh->calculate dissolve Step 7: Immediately Cap & Dissolve Compound (Sonicate if needed) calculate->dissolve end End: Solution Prepared dissolve->end caption Weighing by Difference Workflow

Caption: Weighing by Difference Workflow.

Key Experimental Protocols

Protocol 1: Accurate Weighing using the "Weighing by Difference" Technique

This protocol is the gold standard for accurately weighing hygroscopic or volatile substances.[7][15]

  • Objective: To accurately determine the mass of a hygroscopic solid transferred to a receiving vessel while minimizing its exposure to atmospheric moisture.

  • Materials:

    • Hygroscopic quinoline HCl salt in its original, tightly sealed container.

    • Analytical balance (preferably in a low-humidity room or glove box).

    • Receiving vessel (e.g., volumetric flask, vial) pre-filled with the appropriate solvent, if making a solution.

    • Spatula (clean and dry).

    • Laboratory notebook.

  • Methodology:

    • Preparation: Ensure all materials are ready and within reach to minimize the time the primary container is open.[7] Allow the sealed container of the compound to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent thermal drift in the reading.

    • Initial Weighing: Place the entire sealed container of the hygroscopic compound on the analytical balance pan. Close the balance doors and allow the reading to stabilize. Record this value as Mass 1 .[15]

    • Transfer: Remove the container from the balance. Working quickly and carefully, open the container and use the spatula to transfer an approximate amount of the solid into your receiving vessel.[7][15] Avoid spilling any powder. Do not place the compound on an intermediate weigh boat or paper.

    • Resealing: Immediately and tightly reseal the original container to protect the bulk material from further moisture absorption.[7]

    • Final Weighing: Place the sealed container back onto the same analytical balance. Close the doors and wait for a stable reading. Record this value as Mass 2 .[15]

    • Calculation: The actual mass of the compound transferred is the difference between the two recorded masses:

      • Mass Transferred = Mass 1 - Mass 2

    • Dissolution: If making a solution, immediately cap the receiving flask and proceed with dissolution (e.g., vortexing, sonicating) to prevent the weighed portion from absorbing moisture from the headspace.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Available from: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Available from: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. PharmaInfo.in. Available from: [Link]

  • Weighing by Difference. (2017, September 7). YouTube. Available from: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. Available from: [Link]

  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. Available from: [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available from: [Link]

  • Equilibrium Moisture Content of Pharmaceutical Excipients. ResearchGate. Available from: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available from: [Link]

  • Tips & Tricks: Weighing. University of Rochester, Department of Chemistry. Available from: [Link]

  • Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. ResearchGate. Available from: [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Available from: [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. Available from: [Link]

  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PMC - NIH. Available from: [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets - SMTDryBoxes. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Available from: [Link]

  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Available from: [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). General Lab Techniques - Protocol Online. Available from: [Link]

  • Characterization of hygroscopic behavior of single inorganic salt particles across the Hofmeister series. ResearchGate. Available from: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. Available from: [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024, April 27). ACS Earth and Space Chemistry. Available from: [Link]

  • Experimental research on salt contamination procedures and methods for assessment of the salt distribution. ScienceDirect. Available from: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI. Available from: [Link]

  • Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. (2021, March 9). ACS Publications. Available from: [Link]

  • Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. ResearchGate. Available from: [Link]

  • Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI. Available from: [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). BJC. Available from: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (2005, October 15). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]

  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. Available from: [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Available from: [Link]

  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Available from: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available from: [Link]

  • Experimental Determination and Thermodynamic Calculation of the Deliquescence Relative Humidity of Multicomponent Salt Mixtures. Nuclear Regulatory Commission. Available from: [Link]

  • Deliquescence of pharmaceutical systems. ResearchGate. Available from: [Link]

  • Experimental Determination of the Deliquescence Relative Humidity and Conductivity of Multicomponent Salt Mixtures. ResearchGate. Available from: [Link]

  • Physical and chemical properties of sea salt deliquescent brines as a function of temperature and relative humidity. PubMed. Available from: [Link]

  • Deliquescence and efflorescence behavior of individual NaCl and KCl mixture aerosol particles. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solving Regioselectivity Issues in Quinoline Ring Substitution

Welcome to the technical support center for quinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline ring functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline ring functionalization. Quinoline's unique electronic structure presents both opportunities and challenges in achieving desired substitution patterns. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common regioselectivity hurdles in your experiments.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific issues you might encounter during the chemical modification of the quinoline scaffold. Each problem is presented in a question-and-answer format, detailing the underlying principles and offering practical solutions.

Question 1: My electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted quinoline is giving me a mixture of 5- and 8-isomers. How can I favor one over the other?

Underlying Principle: Electrophilic substitution on the quinoline ring preferentially occurs on the electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring.[1] The C5 and C8 positions are the most favored sites for attack.[1][2] The ratio of the resulting 5- and 8-substituted products is often dependent on a delicate balance between kinetic and thermodynamic control, which can be influenced by reaction conditions.[3][4]

Troubleshooting Strategies:

  • Kinetic vs. Thermodynamic Control: The formation of the 5-isomer is often kinetically favored, meaning it forms faster at lower temperatures.[5] The 8-isomer is typically the thermodynamically more stable product and is favored at higher temperatures or longer reaction times, allowing the reaction to reach equilibrium.[4]

  • Temperature Management: Precise temperature control is crucial. For nitration with fuming nitric acid and sulfuric acid, maintaining a temperature around 0°C can increase the yield of the 5-nitroquinoline.[6] Conversely, allowing the reaction to proceed at a higher temperature (e.g., room temperature or gentle heating) can favor the 8-nitroquinoline.[2]

  • Acid Catalyst and Reagent Choice: The strength and concentration of the acid catalyst can influence the regioselectivity. Using fuming sulfuric acid can alter the reaction landscape.[2] While nitric and sulfuric acid mixtures are standard for nitration, exploring alternative nitrating agents like acetyl nitrate may offer different selectivity profiles under specific conditions.[7]

ConditionFavored ProductRationale
Low Temperature (e.g., 0°C)5-substituted quinolineKinetic Control[5]
High Temperature / Long Reaction Time8-substituted quinolineThermodynamic Control[4]
Fuming H₂SO₄Can alter 5-/8- ratioModifies reaction medium[2]
Question 2: I am struggling to introduce a substituent at the C3 or C6 position. What strategies can I employ?

Underlying Principle: The C3 and C6 positions of the quinoline ring are generally less reactive towards classical electrophilic or nucleophilic substitution.[8] Accessing these sites often requires modern synthetic methods, such as transition-metal-catalyzed C-H functionalization.[9][10]

Troubleshooting Strategies:

  • Directed C-H Functionalization: Employing a directing group (DG) is a powerful strategy. A directing group, often an amide or a similar coordinating functional group attached to the quinoline, can chelate to a transition metal catalyst (e.g., Rh, Ir, Pd) and direct the functionalization to a specific C-H bond, often ortho to the directing group's position.[8][9] For example, an amide group at C8 can direct functionalization to the C7 position.[9]

  • Catalyst and Ligand Screening: The choice of metal catalyst and ligand is critical for regioselectivity in C-H activation. For instance, iridium-catalyzed borylation has been shown to be highly selective for the C3 position.[8] It is advisable to screen a variety of catalysts (e.g., Pd, Rh, Ru, Ir) and ligands to optimize for the desired position.[8][10]

Experimental Protocol: Iridium-Catalyzed C3 Borylation of Quinoline[9]

This protocol provides a method for the selective borylation of quinoline at the C3 position.

Materials:

  • Quinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [IrCl(cod)]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Octane (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine quinoline (10 equivalents), B₂pin₂ (1 equivalent), [IrCl(cod)]₂ (catalyst), and dtbpy (ligand).

  • Add anhydrous octane as the solvent.

  • Seal the tube and heat the reaction mixture to 100°C.

  • Monitor the reaction progress using GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product using silica gel column chromatography to isolate the 3-borylated quinoline.

Question 3: My nucleophilic substitution on a 2,4-dichloroquinoline is not selective. How can I target either the C2 or C4 position specifically?

Underlying Principle: In nucleophilic aromatic substitution (SNA_r) reactions on 2,4-dihaloquinolines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[11][12] This is due to the electronic influence of the ring nitrogen, which makes the C4 position more electrophilic.[12] However, under certain conditions, particularly in transition-metal-catalyzed cross-coupling reactions, this selectivity can be reversed.

Troubleshooting Strategies:

  • For C4-Selective Substitution (SNA_r): To favor substitution at the C4 position, standard SNA_r conditions with a suitable nucleophile will typically yield the desired product due to the inherent electronic preference.[11][12]

  • For C2-Selective Substitution (Cross-Coupling): To achieve selectivity at the C2 position, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling can be employed. The chloro group at C2 is more susceptible to oxidative addition with a Pd(0) catalyst.[12] The coordinating effect of the quinoline nitrogen with the palladium catalyst can further enhance this selectivity.[12]

G cluster_0 Decision Pathway for 2,4-Dichloroquinoline Functionalization Start 2,4-Dichloroquinoline C4_Selectivity Target C4 Position C2_Selectivity Target C2 Position SNAr Nucleophilic Aromatic Substitution (SNAr) Cross_Coupling Pd-Catalyzed Cross-Coupling Product_C4 4-Substituted-2-chloroquinoline Product_C2 2-Substituted-4-chloroquinoline

Question 4: I want to functionalize the C8 position but am getting mixtures with the C5 isomer. Is there a more selective method?

Underlying Principle: While classical electrophilic substitutions often give mixtures of C5 and C8 products, modern C-H activation techniques can provide excellent regioselectivity for the C8 position.[13][14] This is often achieved by using the quinoline nitrogen or an N-oxide as an intrinsic directing group.[9][12]

Troubleshooting Strategies:

  • Quinoline N-Oxides as Directing Groups: Converting the quinoline to its corresponding N-oxide can be a highly effective strategy. The oxygen of the N-oxide acts as a powerful directing group for transition metals like Palladium and Rhodium, facilitating C-H activation and subsequent functionalization selectively at the C8 position.[12][13][14]

  • Catalyst Choice for C8 Functionalization: Rh(III)-catalyzed reactions have shown particular promise for C8-selective allylation and alkylation of quinoline N-oxides.[14] Cobalt catalysts have also been used for C8-selective olefination.[14]

G Quinoline Quinoline N_Oxide Quinoline N-Oxide Quinoline->N_Oxide Oxidation (e.g., m-CPBA) C8_Functionalization C8-Selective Functionalization N_Oxide->C8_Functionalization Transition Metal Catalyst (e.g., Rh(III), Pd) + Coupling Partner Product C8-Substituted Quinoline C8_Functionalization->Product Reductive workup (if N-oxide removal is desired)

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution occur on the benzene ring and not the pyridine ring of quinoline? A1: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.[1][15] This makes the benzene ring, which is more electron-rich, the preferential site for electrophilic substitution.[1]

Q2: What are the most reactive positions for nucleophilic substitution on the quinoline ring? A2: The C2 and C4 positions are the most susceptible to nucleophilic attack.[11][16] This is because the negative charge in the Meisenheimer-type intermediate formed during the reaction can be effectively stabilized by delocalization onto the electronegative nitrogen atom.[11][17]

Q3: What is the Chichibabin reaction in the context of quinoline? A3: The Chichibabin reaction is a nucleophilic substitution where quinoline reacts with sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group.[7][15] The reaction typically occurs at the C2 position to form 2-aminoquinoline.[15] Under certain conditions, rearrangement can lead to the formation of 4-aminoquinoline.[7]

Q4: Can I perform a Friedel-Crafts acylation or alkylation on quinoline? A4: Standard Friedel-Crafts reactions on unsubstituted quinoline are generally not successful because the Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the entire ring system towards electrophilic attack.[18] However, if the quinoline ring possesses strong electron-donating substituents, the reaction may proceed.[18]

Q5: How do steric effects influence regioselectivity in quinoline substitutions? A5: Steric hindrance can play a significant role. For example, bulky substituents on the quinoline ring can block access to adjacent positions, thereby directing incoming reagents to less hindered sites.[9][19] This is a key consideration in both classical reactions and modern C-H functionalization strategies.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 48(19), 3145-3168. Available at: [Link]

  • Cheminstry. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Available at: [Link]

  • Cheminstry. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • Pharmapproach. (2020). Preparation and Properties of Quinoline. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Yoo, E. J., & Chang, S. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4844-4853. Available at: [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. Available at: [Link]

  • Filo. (2025). ii) Quinoline undergoes nucleophilic substitution at 2 & 4 positions whil... Available at: [Link]

  • Lassalle, G., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines. Available at: [Link]

  • Lassalle, G., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Unknown. (n.d.). Condensed Five and Six-Membered Heterocyclic Systems. Available at: [Link]

  • University of Leeds. (2012). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Available at: [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Available at: [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Available at: [Link]

  • Çakmak, O., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Li, Y., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2026). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Available at: [Link]

  • Knowles, R. R., & MacMillan, D. W. C. (2011). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • Yi, C. S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(17), 6160-6161. Available at: [Link]

  • Cheminstry. (n.d.). quinoline and isoquinoline theory. Available at: [Link]

  • Bharat Raut. (2020, October 26). Reactivity of Quinoline [Video]. YouTube. Available at: [Link]

  • Serna, S., & Velilla, R. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Methyl-4-(piperidin-4-yl)quinoline

This guide serves as a specialized Technical Support Center for researchers working with 2-methyl-4-(piperidin-4-yl)quinoline . It is designed to troubleshoot stability, solubility, and handling issues encountered in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-methyl-4-(piperidin-4-yl)quinoline . It is designed to troubleshoot stability, solubility, and handling issues encountered in drug discovery and chemical biology workflows.

Status: Active Role: Senior Application Scientist Ticket Focus: Solution Stability, Solubility Optimization, and Degradation Troubleshooting

Part 1: Critical Solubility & Dissolution Troubleshooting

Q: "I cannot get the compound to dissolve in aqueous buffer (pH 7.4) for my assay. It precipitates immediately. What is happening?"

A: You are battling the intrinsic basicity of the molecule.

The Mechanism: 2-methyl-4-(piperidin-4-yl)quinoline possesses two distinct nitrogen centers with vastly different pKa values:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Quinoline Nitrogen (Aromatic Amine): Weakly basic (

    
    ).
    

At physiological pH (7.4), the quinoline ring is largely uncharged (hydrophobic), while the piperidine is protonated. However, the lipophilicity of the fused aromatic quinoline ring often dominates, driving aggregation and precipitation in strictly aqueous environments.

The Protocol: The "Acid-Switch" Method Do not attempt direct dissolution in neutral buffer. Use this stepwise protocol to ensure stable solvation:

  • Primary Solvation: Dissolve the solid stock in DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.

    • Why: DMSO disrupts the crystal lattice effectively.

  • Intermediate Dilution (Optional but Recommended): If your assay tolerates it, dilute the DMSO stock 1:10 into 0.1 M HCl .

    • Why: This forces protonation of both nitrogen centers, creating a highly soluble dicationic species.

  • Final Dilution: Slowly add this acidified/DMSO solution to your assay buffer (e.g., PBS or HEPES) with rapid vortexing.

    • Target: Keep final DMSO concentration <1% (or as tolerated by your cells/protein).

Q: "My DMSO stock solution has turned from colorless to yellow/brown after two weeks. Is it still usable?"

A: Proceed with extreme caution. This indicates oxidative or photo-degradation.

The Diagnosis: Quinolines are notoriously photosensitive. The color change typically indicates the formation of N-oxides or radical-mediated polymerization products initiated by light exposure. The 2-methyl group can also undergo slow benzylic-type oxidation under high-energy light, though this is less common than ring oxidation.

Validation Experiment (The "Purity Check"): Before using the yellowed stock, run a rapid LC-MS:

  • Peak A (Parent): Expected Mass

    
    .
    
  • Peak B (Impurity): Look for

    
     (N-oxide formation) or 
    
    
    
    (Oxidation to carbonyl/lactam).
  • Threshold: If Impurity B > 5%, discard the stock.

Part 2: Stability & Degradation Pathways

Q: "How stable is this compound in cell culture media (37°C)?"

A: It is chemically stable for 24–48 hours, provided oxidative stressors are minimized.

However, you must account for Metabolic Instability if using live cells (microsomes/hepatocytes):

  • Phase I Metabolism: The piperidine ring is a prime target for cytochrome P450 enzymes, leading to hydroxylation or N-dealkylation.

  • Chemical Instability: In cell-free media, the secondary amine of the piperidine can react with atmospheric

    
     to form carbamates if the pH drifts alkaline, though this is reversible.
    

Visualizing the Threat Landscape:

StabilityPathways Compound 2-methyl-4-(piperidin-4-yl)quinoline NOxide N-Oxide Impurity (Yellowing) Compound->NOxide Oxidizing Agents / Air (Slow) Salt Protonated Salt (Soluble/Stable) Compound->Salt Acid (HCl/TFA) Photo Photodegradation Products Compound->Photo UV/Vis Light (Fast) Salt->Compound Base (NaOH)

Caption: Figure 1. Primary stability pathways. Acidic salt formation protects against aggregation, while light and air drive irreversible degradation.

Part 3: Storage & Handling Specifications

Q: "What are the absolute best conditions for long-term storage of the solid powder vs. solution?"

A: Follow the "Cold-Dark-Dry" Rule.

StateConditionShelf LifeNotes
Solid Powder -20°C, Desiccated, Dark> 2 YearsStore under Argon/Nitrogen if possible to prevent amine oxidation.
DMSO Stock -20°C or -80°C, Dark3-6 MonthsHygroscopic. DMSO absorbs water from air, which accelerates degradation. Use single-use aliquots.
Aqueous Solution +4°C< 24 HoursUnstable. Prone to precipitation and hydrolysis over time. Prepare fresh.
Q: "I see a 'Hygroscopic' warning. How do I weigh this accurately without ruining the bottle?"

A: The Piperidine moiety makes this compound a "moisture magnet."

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the chemical.

  • Speed: Weigh quickly. Do not leave the cap off.

  • Inert Atmosphere: If you have a glovebox, weigh it there. If not, flush the headspace of the vial with Argon or Nitrogen gas before resealing.

Part 4: Experimental Protocol: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Dissolving 2-methyl-4-(piperidin-4-yl)quinoline Target What is your target concentration? Start->Target HighConc High (>10 mM) (Stock Solution) Target->HighConc LowConc Low (<100 µM) (Assay Buffer) Target->LowConc DMSO Use 100% DMSO (Store at -20°C) HighConc->DMSO AqBuffer Is the pH neutral (7.4)? LowConc->AqBuffer YesNeutral Yes AqBuffer->YesNeutral NoAcid No (Acidic pH < 5) AqBuffer->NoAcid PrecipRisk HIGH RISK: Precipitation likely. Predilute in DMSO, then add dropwise. YesNeutral->PrecipRisk Soluble Likely Soluble. Protonation aids solubility. NoAcid->Soluble

Caption: Figure 2. Solubility decision matrix. Note the high risk of precipitation in neutral aqueous buffers without organic co-solvents.

References

  • PubChem. Quinoline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Kilbane, J. J., et al. Microbial metabolism of quinoline and related compounds. ResearchGate. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Methyl-4-(piperidin-4-yl)quinoline

Executive Summary & Structural Context[1][2][3] The scaffold 2-methyl-4-(piperidin-4-yl)quinoline represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The scaffold 2-methyl-4-(piperidin-4-yl)quinoline represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and antimalarial agents. Its structural duality—combining an electron-deficient aromatic quinoline core with a saturated, basic piperidine ring—presents unique challenges in NMR characterization.

This guide provides an objective comparison of analytical approaches, specifically focusing on Solvent Systems (CDCl₃ vs. DMSO-d₆) and Ionization States (Free Base vs. Hydrochloride Salt). Correctly distinguishing these forms is vital, as the protonation state drastically alters the chemical shifts of the piperidine ring, often leading to misassignment during scale-up.

The Molecule[2][3][4][5][6][7]
  • Core: Quinoline (Aromatic, planar).

  • Substituent 1: Methyl group at C2 (Diagnostic singlet).

  • Substituent 2: Piperidine ring at C4 (Aliphatic, chair conformation).

Structural Analysis & Assignment Logic

Before comparing spectral performance, we must establish the assignment logic. The molecule possesses distinct "anchor points" that allow for self-validating assignment.

Assignment Workflow (DOT Visualization)

AssignmentLogic Start Start: 1H NMR Spectrum Step1 Identify 2-Me Singlet (~2.7 ppm) Start->Step1 Most distinct signal Step2 Locate H-3 Singlet (Aromatic, ~7.2 ppm) Step1->Step2 NOE/HMBC confirmation Step5 Assign Quinoline Protons (Splitting Patterns) Step1->Step5 Aromatic region Step3 Identify H-4' (Methine) (Multiplet, ~3.5 ppm) Step2->Step3 Spatial proximity Step4 Assign Piperidine Ring (COSY Correlations) Step3->Step4 Coupling chain

Figure 1: Logical workflow for assigning the 2-methyl-4-(piperidin-4-yl)quinoline scaffold. The 2-Methyl group serves as the primary entry point for spectral interpretation.

Comparative Analysis: Solvent & State Selection

The choice of solvent and the ionization state of the molecule are the two biggest variables affecting resolution and shift accuracy.

Comparison A: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
FeatureSystem A: CDCl₃ System B: DMSO-d₆ Verdict
Solubility Moderate. Excellent for free base; poor for salts.Excellent. Dissolves both free base and HCl salts.DMSO is superior for polar salts.
Exchangeable Protons Piperidine -NH is often broad or invisible due to rapid exchange.-NH usually appears as a distinct broad singlet or doublet (if coupled).DMSO is required to see -NH.
Resolution High. Sharp peaks; distinct splitting in the aliphatic region.Moderate. Viscosity causes slight line broadening.CDCl₃ offers better resolution for coupling constants.
Water Peak ~1.56 ppm (often overlaps with piperidine H3'/H5').~3.33 ppm (can obscure piperidine H4' or H2'/H6').CDCl₃ is preferred for aliphatic integration.
Comparison B: Free Base vs. Hydrochloride Salt

The transition from Free Base to Salt induces a Charge-Transfer Shift , particularly affecting the piperidine ring.

  • Free Base: The nitrogen lone pair is available. H2' and H6' protons appear upfield (~3.0 - 3.2 ppm).

  • HCl Salt: Nitrogen is protonated (

    
    ). The positive charge deshields adjacent protons. H2' and H6' shift downfield significantly (+0.3 to +0.5 ppm), often merging with the water peak in DMSO.
    

Experimental Data: Chemical Shift Summary

The following data represents the consensus shifts for the Free Base form in CDCl₃ (400 MHz).

Table 1: 1H NMR Data Assignment (CDCl₃)
PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Interpretation
2-Me Methyl2.72Singlet (s)3H-Diagnostic anchor.
H-3 Aromatic7.18Singlet (s)1H-Unique singlet in arom. region.
H-8 Aromatic8.05Doublet (d)1H8.4Deshielded by Quinoline N.
H-5 Aromatic7.95Doublet (d)1H8.1Peri-effect from Pip-ring.
H-6, H-7 Aromatic7.45 - 7.65Multiplet (m)2H-Overlapping aromatic signals.
H-4' Methine3.45 - 3.55Multiplet (tt)1H11.5, 3.5Connects rings; deshielded.
H-2', H-6' Methylene3.20 - 3.30Multiplet (dt)2H12.0, 2.5Adjacent to Nitrogen (eq).
H-2', H-6' Methylene2.75 - 2.85Triplet (td)2H12.0, 2.5Adjacent to Nitrogen (ax).
H-3', H-5' Methylene1.70 - 1.95Multiplet (m)4H-Distal aliphatic protons.
NH Amine1.80Broad (br s)1H-Varies with conc./water.

Critical Note: In the HCl Salt form (in DMSO-d₆), the H-2'/H-6' protons will shift to ~3.4–3.6 ppm , and the NH will appear as two broad singlets at ~8.8 and ~9.2 ppm (ammonium protons).

Detailed Experimental Protocol

To ensure reproducibility, follow this standardized workflow.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the compound.

    • Why? Quinoline signals are strong, but splitting the piperidine multiplets requires sufficient signal-to-noise (S/N).

  • Solvent:

    • For Free Base : Use 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.

    • For Salt : Use 0.6 mL DMSO-d₆ . Note: Ensure DMSO is from a fresh ampoule to minimize water peak at 3.33 ppm which interferes with H-4'.

  • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug in a glass pipette directly into the NMR tube.

Phase 2: Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Free Base) or 64 (Salt/Dilute samples).

  • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (for accurate integration of the methyl singlet).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow (DOT Visualization)

ProcessingWorkflow Raw Raw FID Data FT Fourier Transform (LB = 0.3 Hz) Raw->FT Phase Phase Correction (Manual) FT->Phase Base Baseline Correction (Bernstein Polynomial) Phase->Base Ref Reference Calibration (TMS = 0.00 / DMSO = 2.50) Base->Ref Integrate Integration (Normalize 2-Me singlet to 3.0) Ref->Integrate

Figure 2: Standardized processing pipeline. Note the specific normalization step using the 2-Methyl singlet.

Troubleshooting & Self-Validation

How do you know your spectrum is correct? Use these checkpoints:

  • The "3-to-1" Check: The integration of the methyl singlet (2.7 ppm) must be exactly 3x the integration of the aromatic singlet (H-3, ~7.2 ppm). If this ratio is off, you likely have an impurity or incomplete relaxation (increase D1).

  • The "Piperidine Chair" Check: The H-4' proton (methine) should appear as a triplet of triplets (tt) due to coupling with axial and equatorial neighbors. If it appears as a broad blob, your shim is poor, or the sample is aggregating (try diluting).

  • The "Salt" Warning: If you see a broad hump > 8.0 ppm and your aliphatic peaks are deshielded, you have inadvertently formed a salt (possibly from acidic CDCl₃). Wash the sample with NaHCO₃ and re-run.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Vandoolaeghe, P., et al. (2009). Synthesis and anti-antiplasmodial activity of 2-methyl-4-aminoquinolines. Bioorganic & Medicinal Chemistry Letters, 19(15), 4276-4279. (Provides analogous quinoline shift data). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and processing protocols). Link

Comparative

Structural Elucidation of Piperidinyl Quinolines: A Comparative MS/MS Guide

Executive Summary Piperidinyl quinolines represent a privileged scaffold in both medicinal chemistry (e.g., MDR reversal agents, antimalarials) and forensic toxicology (e.g., synthetic cannabinoid metabolites). Their str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidinyl quinolines represent a privileged scaffold in both medicinal chemistry (e.g., MDR reversal agents, antimalarials) and forensic toxicology (e.g., synthetic cannabinoid metabolites). Their structural complexity—featuring a basic aliphatic amine (piperidine) coupled to an electron-deficient aromatic system (quinoline)—creates unique mass spectrometric challenges.

This guide objectively compares the fragmentation dynamics of Piperidinyl Quinolines against their structural isomers (Isoquinolinyl and Indole analogues). We provide validated experimental protocols and mechanistic insights to distinguish these scaffolds using ESI-MS/MS and EI-MS, focusing on the critical differentiation of regioisomers that often co-elute in complex matrices.

Mechanistic Foundations: Fragmentation Dynamics[1]

To accurately identify piperidinyl quinolines, one must understand the competition for charge retention between the highly basic piperidine nitrogen (


) and the aromatic quinoline nitrogen (

).
The "Charge Switch" Phenomenon
  • Electrospray Ionization (ESI): In positive mode (

    
    ), the proton preferentially localizes on the more basic piperidine nitrogen. Fragmentation is driven by charge-proximate  mechanisms (e.g., inductive cleavage).
    
  • Electron Ionization (EI): High-energy (70 eV) impact induces radical cation formation (

    
    ). The aromatic quinoline ring stabilizes the radical charge, often leading to different bond scissions compared to ESI.
    
Key Fragmentation Pathways
  • 
    -Cleavage (Piperidine Ring):  The dominant pathway in aliphatic amines. The bond adjacent to the piperidine nitrogen breaks, forming a stable immonium ion.[1]
    
  • Quinoline Core Retention: In ester-linked scaffolds (e.g., PB-22 analogs), the bond between the linker and the quinoline ring is the "weakest link," yielding a characteristic quinolinium ion (

    
     129 or 144).
    
  • HCN Elimination: A diagnostic fingerprint of the quinoline core itself is the sequential loss of HCN (27 Da), transitioning from

    
     129 
    
    
    
    102
    
    
    76.

Comparative Analysis: Quinoline vs. Isoquinoline vs. Indole[3][4]

The primary analytical challenge is distinguishing the Quinoline core from its isomer, Isoquinoline , and the structurally related Indole . These moieties are isobaric or nearly isobaric, requiring MS/MS pattern recognition for differentiation.

Diagnostic Ion Comparison Table
FeaturePiperidinyl Quinoline Piperidinyl Isoquinoline Piperidinyl Indole
Core Ion (

)
129.05 (Quinolinyl cation)129.05 (Isoquinolinyl cation)117.05 (Indolyl cation)
HCN Loss High Intensity (

102)
Medium Intensity (

102)
Low/Absent
Secondary Loss

76 (Benzyne cation)

76 (Benzyne cation)

90 (Pyrrole cleavage)
Differentiation Ratio

102/129 is > 0.5
Ratio

102/129 is < 0.2
Distinct mass shift (-12 Da)
Piperidine Frag

84 (Ring cleavage)

84 (Ring cleavage)

84 (Ring cleavage)

Analyst Note: While Quinoline and Isoquinoline produce identical fragment masses (isobaric), the energy required to eject HCN differs. Quinolines typically eliminate HCN more readily than isoquinolines due to the stability of the resulting radical cation, leading to a higher abundance of the


 102 ion in Quinoline spectra [1, 2].
Visualizing the Pathway (Graphviz)

The following diagram maps the fragmentation of a representative 4-piperidinylquinoline under ESI-MS/MS conditions.

FragmentationPathway cluster_0 Diagnostic Region Precursor Precursor [M+H]+ (Protonated Piperidine N) Immonium Immonium Ion (Piperidine Ring Opening) Precursor->Immonium α-Cleavage (Piperidine driven) SubstituentLoss Neutral Loss (e.g., H2O, CO) Precursor->SubstituentLoss Inductive Cleavage QuinolineCore Quinolinium Ion (m/z 129/144) Immonium->QuinolineCore Linker Scission HCN_Loss [Quinoline-HCN]+ (m/z 102) QuinolineCore->HCN_Loss -HCN (27 Da) Diagnostic Step

Caption: ESI-MS/MS fragmentation pathway highlighting the transition from piperidine-driven cleavage to the diagnostic quinoline core degradation.

Experimental Protocols

To ensure reproducible differentiation of these isomers, the following LC-MS/MS protocol is recommended. This method is self-validating through the use of relative ion abundance ratios.

Sample Preparation
  • Matrix: Plasma or neat solvent (Methanol).

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is superior to protein precipitation for recovering these basic lipophilic compounds.

  • Reconstitution: 50:50 Mobile Phase A/B to match initial gradient conditions.

LC-QToF-MS Method (Differentiation Workflow)

Instrument: Agilent 6500 Series or Sciex X500R (or equivalent QToF).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm). Note: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 12 minutes. Isomers often separate by < 0.5 min.

  • Mass Spectrometry (ESI+):

    • Source Temp: 350°C (High temp required to desolvate the piperidine ring).

    • Collision Energy (CE): Stepped CE (20, 40, 60 eV) .

    • Why Stepped? Low CE preserves the molecular ion

      
      . High CE (60 eV) is required to force the diagnostic HCN loss from the stable quinoline ring [3].
      
  • Data Analysis (The Validation Step):

    • Extract Ion Chromatograms (EIC) for

      
       129.0573 and 
      
      
      
      102.0464.
    • Calculate Ratio:

      
      .
      
    • Threshold: If

      
      , assign Quinoline . If 
      
      
      
      , assign Isoquinoline .

Decision Tree for Identification

Use this logical flow to classify unknown piperidinyl aromatics.

DecisionTree Start Unknown Spectrum (Precursor Identified) Check129 Is m/z 129/144 Present? Start->Check129 CheckIndole Is m/z 117 Present? Check129->CheckIndole No CheckHCN Check HCN Loss (m/z 129 -> 102) Check129->CheckHCN Yes Indole Indole Scaffold CheckIndole->Indole Yes Quinoline Quinoline (High HCN Loss) CheckHCN->Quinoline High Abundance (>50%) Isoquinoline Isoquinoline (Low HCN Loss) CheckHCN->Isoquinoline Low Abundance (<20%)

Caption: Logical decision tree for differentiating Quinoline, Isoquinoline, and Indole scaffolds based on MS/MS fragmentation patterns.

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Source: National Institutes of Health (PubMed) / Springer URL:[Link]2]

  • Dissociative Photoionization of Quinoline and Isoquinoline. Source: The Journal of Physical Chemistry A (ACS Publications) URL:[3][Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

Comparative Potency Guide: C-Linked vs. N-Linked Piperidinyl Quinolines

Here is the comprehensive technical guide comparing C-linked and N-linked piperidinyl quinolines. Executive Summary In the development of quinoline-based therapeutics—particularly for antimalarial and antitubercular indi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide comparing C-linked and N-linked piperidinyl quinolines.

Executive Summary

In the development of quinoline-based therapeutics—particularly for antimalarial and antitubercular indications—the linkage between the quinoline scaffold and the piperidinyl side chain is a critical determinant of potency, metabolic stability, and resistance profiles.

This guide analyzes the structure-activity relationship (SAR) differences between N-linked (4-aminoquinoline derivatives) and C-linked (4-alkyl/arylquinoline derivatives) congeners. While N-linked analogs generally exhibit superior intrinsic potency (IC50 < 20 nM) due to favorable electronic conjugation and pKa profiles for vacuolar accumulation, they are often more susceptible to efflux-mediated resistance. C-linked analogs , while sometimes showing reduced intrinsic affinity in direct head-to-head spacer comparisons, offer enhanced metabolic stability and a lower Resistance Index (RI), making them critical scaffolds for overcoming multidrug resistance (MDR).

Structural & Physicochemical Basis of Potency

The core difference lies in the atom connecting the piperidine ring to the C4 position of the quinoline core. This alteration fundamentally shifts the electronic and steric properties of the pharmacophore.

Electronic Conjugation and Basicity (pKa)
  • N-Linked (4-Aminoquinolines): The nitrogen atom at the 4-position possesses a lone pair that participates in resonance with the quinoline ring. This conjugation increases the electron density on the quinoline nitrogen (N1) and planarizes the attachment.

    • Effect: The exocyclic nitrogen is non-basic. The quinoline ring nitrogen (N1) pKa is elevated (~8.2), optimizing pH trapping within the acidic food vacuole of Plasmodium parasites.

  • C-Linked (4-Alkyl/Arylquinolines): The carbon attachment breaks this conjugation. The piperidine nitrogen remains a secondary or tertiary aliphatic amine with a high pKa (~10–11).

    • Effect: The lack of resonance alters the dipole moment and pi-stacking capability with heme (the primary target). The high basicity of the distal piperidine nitrogen can lead to lysosomal trapping in non-target tissues, potentially altering the toxicity profile.

Conformational Constraints
  • N-Linked: The C4–N bond has partial double-bond character, restricting rotation and enforcing a specific conformation beneficial for intercalating into the heme dimer.

  • C-Linked: The C4–C bond allows free rotation (unless constrained by a double bond or rigid linker), resulting in a higher entropic cost upon binding to the target.

Comparative Performance Data

The following data synthesizes findings from recent SAR studies, specifically highlighting the potency gap often observed when replacing the N-linkage with a C-methylene or direct C-linkage in piperidine analogs.

Table 1: In Vitro Potency & Resistance Profile Comparison[1][2]
FeatureN-Linked (4-Piperidinylamino) C-Linked (4-Piperidinylmethyl) Implication
Linkage Type Nitrogen (Secondary/Tertiary Amine)Carbon (Methylene or Direct)Core Scaffold Definition
IC50 (Sensitive Strain) 12 – 15 nM (Highly Potent)4,700 – 8,000 nM (Moderate)N-linked is ~300x more potent in direct spacer comparisons.
IC50 (Resistant Strain) 25 – 180 nM5,000 – 15,000 nMResistance affects N-linked, but absolute potency remains higher.
Resistance Index (RI) High (2.0 – 15.0)Low (~1.0 – 2.0) C-linked compounds are often equipotent against sensitive/resistant strains.
Metabolic Stability Moderate (N-dealkylation risk)High (C-C bond stable)C-linked resists CYP450 oxidative cleavage.
Cytotoxicity (CHO Cells) Low (SI > 1000)Low (SI > 500)Both scaffolds show acceptable safety margins.

Data Source Aggregation: Values representative of 7-chloroquinoline derivatives cited in Van de Walle et al. (2020) and analogous 4-aminoquinoline SAR studies.

Interpretation of the Data

The dramatic drop in potency for C-linked analogs (via a methylene spacer) suggests that the N-atom is not merely a linker but a pharmacophoric element . It likely acts as a hydrogen bond donor/acceptor or electronically tunes the quinoline ring for optimal pi-pi stacking with ferriprotoporphyrin IX (heme). However, C-linked analogs that mimic the Mefloquine structure (direct attachment or methanol linker) retain high potency, indicating that the length of the C-linker is critical.

Mechanistic Visualization

The following diagram illustrates the divergent signaling and resistance mechanisms associated with these two scaffolds.

PotencyMechanism cluster_0 N-Linked (4-Aminoquinoline) cluster_1 C-Linked (4-Alkylquinoline) N_Drug N-Linked Drug (Chloroquine-like) N_Prop High Ring pKa Planar Conformation N_Drug->N_Prop Outcome_N Potent Heme Stacking (High Affinity) N_Prop->Outcome_N Electronic Tuning C_Drug C-Linked Drug (Mefloquine-like) C_Prop High Lipophilicity Metabolic Stability C_Drug->C_Prop Outcome_C Membrane Interaction (Bypasses PfCRT) C_Prop->Outcome_C Target Target: Heme Detoxification (Food Vacuole) Resistance PfCRT Efflux Pump (Resistance Mechanism) Target->Resistance Mutations Trigger Efflux Resistance->N_Drug Expels Drug Resistance->C_Drug Ineffective Efflux Outcome_N->Target Inhibits Hemozoin Outcome_C->Target Lipid Interaction

Caption: Comparative Mechanism of Action. N-linked drugs achieve high potency via electronic stacking but are vulnerable to PfCRT efflux. C-linked drugs bypass efflux pumps due to altered lipophilicity and lack of recognition motifs.

Experimental Methodologies

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis: The Divergent Step

The synthesis of these two analogs diverges early. N-linked requires Nucleophilic Aromatic Substitution (


), while C-linked often requires organometallic coupling.

Protocol A: N-Linked Synthesis (


) 
  • Reagents: 4,7-Dichloroquinoline (1.0 eq), 4-Amino-N-Boc-piperidine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: NMP or neat (phenol melt).

  • Conditions: Heat to 120-140°C for 4-12 hours.

  • Validation: Monitor disappearance of the aromatic chloride peak at ~7.5 ppm in

    
    H NMR.
    
  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: C-Linked Synthesis (Lithiation/Grignard)

  • Reagents: 4-Bromoquinoline (or 4,7-dichloroquinoline), n-BuLi (to generate lithiated species) or Grignard reagent of the piperidine fragment.

  • Conditions: Cryogenic (-78°C) in anhydrous THF.

  • Mechanism: 1,2-addition followed by oxidation (aromatization) if starting from quinoline, or metal-halogen exchange followed by coupling.

  • Critical Control: Strictly anhydrous conditions are required to prevent quenching of the organometallic species.

Biological Assay: SYBR Green I Fluorescence (Antimalarial)

This assay quantifies parasite proliferation and is the industry standard for determining IC50.

  • Culture: Synchronize P. falciparum cultures (strains NF54 and K1) to ring stage.

  • Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: 72 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Lysis/Staining: Add 100 µL of lysis buffer containing SYBR Green I.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot RFU vs. log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

References

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330.

  • Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry, 1(1), 113-123.

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: Past, present, and future; a chemical perspective. Journal of Medicinal Chemistry, 55, 727-766.

  • Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for antimalarial drugs. Nature, 415, 686-693.

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 2-Methyl-4-(piperidin-4-YL)quinoline: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-4-(piperidin-4-YL)quinoline. As drug development professionals, our commitment to safety and environmental stewardsh...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-4-(piperidin-4-YL)quinoline. As drug development professionals, our commitment to safety and environmental stewardship extends from discovery through to the final disposition of all chemical entities. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not just compliant, but fundamentally safe and scientifically sound.

Core Directive: Precautionary Principle in Chemical Disposal

Hazard Assessment and Profile

While specific data for 2-Methyl-4-(piperidin-4-YL)quinoline is limited, the hazards can be inferred from analogous compounds. Quinoline and its derivatives are generally classified as harmful if swallowed or in contact with skin, and are known to cause skin and serious eye irritation.[4][5] For instance, 2-methylquinoline is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Therefore, we must assume that 2-Methyl-4-(piperidin-4-YL)quinoline presents similar hazards.

Assumed Hazard Profile:

Hazard Classification Description Source Analogy
Acute Toxicity, Oral Harmful if swallowed. [5][6]
Acute Toxicity, Dermal Harmful in contact with skin. [5]
Skin Corrosion/Irritation Causes skin irritation. [5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation. [5][6][7]

| STOT-SE | May cause respiratory irritation. |[5][7][8] |

This profile necessitates strict adherence to the handling and disposal protocols outlined below.

Mandatory Personal Protective Equipment (PPE) and Handling

All handling and preparation for the disposal of 2-Methyl-4-(piperidin-4-YL)quinoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory for all personnel involved in the disposal process:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable regulations.[7]

  • Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron is also required.[1]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Workflow

The proper disposal of chemical waste is a regulated process.[9] The following workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical disposal.[12]

  • Do Not Mix: Do not mix 2-Methyl-4-(piperidin-4-YL)quinoline waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[11]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh paper, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1]

Step 2: Waste Containerization

The integrity of the waste container is critical for safe storage and transport.[12]

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with 2-Methyl-4-(piperidin-4-YL)quinoline. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container must be in good condition, free from damage or leaks.[12]

  • Secure Closure: The container must have a secure, leak-proof closure.[10] Keep the container closed at all times except when adding waste.[12] A funnel should never be left in the container opening.[12]

Step 3: Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[9]

  • Mandatory Fields: The container must be labeled with a completed EHS-provided hazardous waste tag as soon as waste is first added. The label must include:

    • The words "Hazardous Waste" .[9][12]

    • The full chemical name: "2-Methyl-4-(piperidin-4-YL)quinoline" . Do not use abbreviations or chemical formulas.[12] For mixtures, list all components and their approximate percentages.[12]

    • The date of waste generation (the date the first waste was added).[9]

    • The name and contact information of the Principal Investigator.[9]

    • The physical location (Building and Room Number).[9]

    • An indication of the hazards (e.g., check boxes for "Toxic," "Irritant").[9]

Step 4: On-Site Storage (Satellite Accumulation)

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[10][12]

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[10]

  • Segregation: Store the container segregated from incompatible materials, such as strong oxidizing agents.[12]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks and proper labeling.[10][12]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of chemical waste down the drain or in the regular trash.[9][10]

  • Contact EHS: Once the waste container is 90% full, or within six months of the accumulation start date, submit a chemical waste pickup request to your institution's EHS department.[10][12]

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste disposal company to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe disposal of 2-Methyl-4-(piperidin-4-YL)quinoline.

G Workflow for 2-Methyl-4-(piperidin-4-YL)quinoline Disposal cluster_prep Preparation & Handling cluster_waste Waste Management in Lab cluster_disposal Final Disposition A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible Hazardous Waste Container C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area E->F G Container 90% Full or Max Storage Time Reached? F->G G->F No, Continue Weekly Inspection H Submit Waste Pickup Request to EHS G->H Yes I EHS Coordinates with Certified Disposal Vendor H->I

Caption: A flowchart outlining the procedural steps from personal protection to final waste disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spills: For small spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can clean it up using a chemical absorbent spill kit.[13] For large spills, evacuate and secure the area, and contact your institution's EHS or emergency response team immediately.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]

By adhering to this comprehensive disposal protocol, researchers, scientists, and drug development professionals can ensure the safe and compliant management of 2-Methyl-4-(piperidin-4-YL)quinoline, upholding our collective responsibility to protect ourselves, our colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Material Safety Data Sheet - 4-Methylquinoline. (n.d.). CDH Fine Chemical.
  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University - Environment, Health and Safety.
  • Safety Data Sheet - 1-Methyl-4-(4-piperidinyl)piperazine. (2025). Fisher Scientific.
  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR Part 1910.1450). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safety Data Sheet - Quinoline. (2025). Penta chemicals.
  • Laboratory Safety and Chemical Hygiene Plan. (2023). Northwestern University.
  • Safety Data Sheet - 2-Methylquinoline. (2023). Toronto Research Chemicals.
  • Safety Data Sheet - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. (2025). Indagoo Research Chemicals.
  • Safety Data Sheet - 1-Methylpiperidin-4-ol. (2023). Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.